HCV Nucleoprotein (88-96)
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[[2-[[1-[[2-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHWHIYXXIPSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60N12O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the HCV Nucleoprotein (88-96) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle. Beyond its structural role in forming the viral capsid, it is intimately involved in modulating host cellular processes, including apoptosis, lipid metabolism, and immune responses. Within the highly conserved sequence of the HCV core protein lies the nonamer peptide spanning amino acid residues 88-96, a region of significant interest to the scientific community. This peptide, with the sequence NEGLGWAGW, has been identified as a key immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in the context of the human leukocyte antigen (HLA)-B44 allele.[1][2][3] Understanding the function and immunological characteristics of the HCV Nucleoprotein (88-96) peptide is critical for the development of novel therapeutic and prophylactic strategies against HCV infection, including peptide-based vaccines.
This technical guide provides a comprehensive overview of the HCV Nucleoprotein (88-96) peptide, consolidating key data on its function, immunogenicity, and the experimental methodologies used for its characterization.
Core Function: An Immunodominant CTL Epitope
The primary function of the HCV Nucleoprotein (88-96) peptide is its role as a target for the host's cell-mediated immune response. Specifically, it is recognized by cytotoxic T lymphocytes (CTLs) when presented on the cell surface by the MHC class I molecule HLA-B44. This recognition can lead to the destruction of HCV-infected hepatocytes by CTLs, a critical mechanism for viral clearance.
Studies have shown an inverse correlation between the presence of a robust CTL response against the 88-96 epitope and the viral load in patients with chronic HCV infection, suggesting that CTLs targeting this peptide play a significant role in controlling viral replication.[4] The immunodominance of this epitope in HLA-B44 positive individuals makes it a focal point for understanding the interplay between HCV and the host immune system.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the HCV Nucleoprotein (88-96) peptide's immunogenicity.
Table 1: Immunogenicity of HCV Nucleoprotein (88-96) Peptide
| Parameter | Finding | Cell Type | Assay | Reference |
| CTL Response | Inverse correlation with HCV RNA levels | PBMCs from chronic HCV patients | 51Cr-release assay | [4] |
| IFN-γ Secretion | Detected in response to peptide stimulation | PBMCs from HCV-infected patients | ELISpot | [3] |
| T-Cell Proliferation | Can be induced by peptide stimulation in vitro | PBMCs from HCV-infected patients | [3H]thymidine incorporation |
Table 2: CTL Response in HLA-B44+ Patients with Chronic HCV
| Patient Group | Mean Specific Lysis (%) (± SD) | n | p-value | Reference |
| Low HCV RNA (<1 Meq/mL) | 35.4 ± 15.2 | 7 | < 0.01 | [4] |
| High HCV RNA (>1 Meq/mL) | 8.7 ± 7.9 | 20 | < 0.01 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the function of the HCV Nucleoprotein (88-96) peptide.
Protocol 1: Ex Vivo ELISpot Assay for IFN-γ Secretion
This protocol outlines the steps for quantifying the frequency of HCV Nucleoprotein (88-96) peptide-specific IFN-γ-secreting T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
HCV Nucleoprotein (88-96) peptide (NEGLGWAGW)
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide as a negative control
-
PBMCs isolated from HLA-B44 positive HCV-infected patients and healthy donors
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Wash the coated plate with PBS.
-
Block the wells with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs and resuspend in complete RPMI-1640 medium.
-
Add 2 x 10^5 PBMCs to each well.
-
-
Peptide Stimulation:
-
Add the HCV Nucleoprotein (88-96) peptide to the respective wells at a final concentration of 10 µg/mL.
-
Add PHA (5 µg/mL) to positive control wells and the irrelevant peptide (10 µg/mL) to negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as spot-forming cells (SFC) per 10^6 PBMCs.
-
Protocol 2: 51Chromium-Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the HCV Nucleoprotein (88-96) peptide.
Materials:
-
Effector cells: PBMCs or isolated CD8+ T cells from HLA-B44 positive HCV-infected patients, stimulated in vitro with the HCV Nucleoprotein (88-96) peptide.
-
Target cells: HLA-B44 positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells.
-
Sodium Chromate (51Cr).
-
HCV Nucleoprotein (88-96) peptide.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Gamma counter.
-
Triton X-100.
Procedure:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 target cells with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with 10 µg/mL of the HCV Nucleoprotein (88-96) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For spontaneous release control, add medium instead of effector cells.
-
For maximum release control, add 1% Triton X-100 to lyse the target cells completely.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Signaling Pathway: Antigen Processing and Presentation of HCV Nucleoprotein (88-96)
Caption: MHC Class I presentation of HCV Nucleoprotein (88-96).
Experimental Workflow: ELISpot Assay
Caption: Workflow for an ex vivo ELISpot assay.
Conclusion
The HCV Nucleoprotein (88-96) peptide represents a critical target of the cellular immune response to HCV infection, particularly in HLA-B44 positive individuals. Its immunodominance and the correlation of CTL responses against it with lower viral loads underscore its importance in the host's attempt to control the virus. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on HCV. Further elucidation of the mechanisms governing the presentation of this epitope and the functional characteristics of the CTLs that recognize it will be instrumental in the design of effective immunotherapies and vaccines to combat chronic hepatitis C.
References
- 1. Ethanol and Hepatitis C Virus Suppress Peptide-MHC Class I Presentation In Hepatocytes By Altering Proteasome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
An In-depth Technical Guide to Immunodominant CTL Epitopes in Hepatitis C Virus Nucleoprotein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hepatitis C Virus (HCV) core protein, or nucleoprotein, is a critical structural component of the virion and a significant target for the host's cellular immune response. Cytotoxic T lymphocytes (CTLs) play a pivotal role in the potential clearance of HCV, and their ability to recognize and eliminate infected hepatocytes is dependent on the presentation of viral epitopes by Human Leukocyte Antigen (HLA) class I molecules.[1][2] Identifying the specific, immunodominant epitopes within the HCV core protein is crucial for understanding disease pathogenesis and for the rational design of next-generation vaccines and immunotherapies.[3][4] This document provides a technical overview of key immunodominant CTL epitopes identified within the HCV nucleoprotein, details the experimental methodologies used for their characterization, and visualizes the core biological and experimental processes involved.
Immunodominant HLA-A2 Restricted Epitopes in HCV Nucleoprotein
The HLA-A2 allele is highly prevalent in diverse populations, making HLA-A2-restricted epitopes particularly valuable targets for broadly applicable immunotherapies.[2] Research combining computational prediction with in vitro immunological assays has identified several key CTL epitopes within the HCV core protein.[1][5] While CTL responses can be heterogeneous, with no single epitope being universally immunodominant across all patients, several recurring targets have been characterized.[6]
The table below summarizes prominent HLA-A2 restricted epitopes identified in the HCV core protein, based on data from peer-reviewed studies.
| Epitope Sequence | Amino Acid Position (in Core Protein) | HLA Restriction | Quantitative Response / Key Finding | Reference |
| YLLPRRGPRL | 35-44 | HLA-A2.1 | Previously identified and confirmed as an HLA-A2.1 restricted epitope through peptide binding and CTL assays. | [1] |
| DLMGYIPLV | 132-140 | HLA-A2.1 | Confirmed as a recognized epitope for HLA-A2.1 restricted CTLs. | [1] |
| ALAHGVRAL | 150-158 | HLA-A2 | Identified as a novel epitope; induced specific lysis of 37.5% and 15.8% in PBMCs from two different HCV-infected, HLA-A2+ donors.[1][5] | [1][5] |
| LLALLSCLTV | 178-187 | HLA-A2.1 | A known and confirmed epitope recognized by HLA-A2.1 restricted CTLs. | [1] |
Visualization of Core Biological & Experimental Pathways
Understanding the pathways of antigen presentation and the workflows for epitope discovery is fundamental. The following diagrams, rendered using Graphviz (DOT language), illustrate these critical processes.
MHC Class I Antigen Presentation Pathway
The recognition of virally-infected cells by CTLs is predicated on the MHC class I antigen presentation pathway.[7][8] This process ensures that endogenous proteins, including viral proteins like the HCV core, are sampled and displayed on the cell surface for immune surveillance.[9]
Caption: MHC Class I pathway for HCV core protein presentation to CTLs.
Experimental Workflow for CTL Epitope Identification
The identification of the epitopes listed in Section 2.0 follows a systematic workflow, beginning with computational prediction and culminating in functional immunological assays. The Chromium-51 (⁵¹Cr) release assay is a classic method to quantify the lytic activity of CTLs.[1]
Caption: Workflow for CTL epitope discovery using a ⁵¹Cr release assay.
Key Experimental Protocols
The validation of predicted CTL epitopes requires robust and precise experimental procedures. The following section details the methodology for the Chromium-51 release assay, a cornerstone technique for measuring CTL-mediated cytotoxicity.[1][5]
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay quantifies the ability of effector CTLs to lyse target cells presenting a specific epitope.
1. Preparation of Effector Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of HCV-infected, HLA-A2 positive donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulate the PBMCs by co-culturing them with the synthesized candidate peptide (e.g., at 10-20 µg/mL) for 7-10 days to expand the population of peptide-specific CTLs. Interleukin-2 (IL-2) may be added to support T-cell proliferation.
2. Preparation of Target Cells:
-
Use an autologous (from the same donor) B-lymphoblastoid cell line or another suitable HLA-A2 positive target cell line.
-
Label approximately 1x10⁶ target cells by incubating them with 100 µCi of Na₂⁵¹CrO₄ (Sodium Chromate-51) for 60-90 minutes at 37°C.
-
Wash the labeled cells three times with medium to remove excess, unincorporated ⁵¹Cr.
3. Cytotoxicity Assay:
-
Pulse the ⁵¹Cr-labeled target cells by incubating them with the specific peptide (e.g., 10 µg/mL) for 60 minutes at 37°C. Unpulsed cells are used as a negative control.
-
Plate the peptide-pulsed target cells in a 96-well U-bottom plate at a constant number (e.g., 5,000 cells/well).
-
Add the expanded effector cells (from Step 1) to the wells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells:
- Spontaneous Release: Target cells with medium only (measures baseline leakage).
- Maximum Release: Target cells with a detergent like 5% Triton X-100 (measures total ⁵¹Cr content).[1]
-
Centrifuge the plate briefly and incubate for 4 hours at 37°C.[1]
4. Data Analysis:
-
After incubation, centrifuge the plate and harvest an aliquot of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][1]
-
A specific lysis rate of ≥15% is typically considered a positive result.[1]
5. Confirmation of CD8+ CTL Mediation (Antibody Blocking):
-
To confirm that the observed lysis is mediated by CD8+ T cells, the assay can be performed in the presence of anti-CD8 or anti-CD4 monoclonal antibodies.[5]
-
The addition of an anti-CD8 antibody should significantly inhibit specific lysis, while an anti-CD4 antibody should have no effect.[5]
Conclusion and Future Directions
The identification and characterization of immunodominant CTL epitopes within the HCV nucleoprotein are foundational to the development of effective T-cell-based vaccines and immunotherapies. The HLA-A2 restricted epitopes YLLPRRGPRL, DLMGYIPLV, ALAHGVRAL, and LLALLSCLTV represent validated targets for inducing CTL responses. The methodologies detailed herein, particularly the combination of in silico prediction and functional cytotoxicity assays, provide a reliable framework for discovering and validating new epitopes.
Future work should aim to expand this analysis to other prevalent HLA types, investigate epitope conservation and variation across different HCV genotypes, and further quantify the frequency and functional avidity of epitope-specific T cells in both peripheral blood and the liver—the primary site of infection.[10] Such efforts will be indispensable in creating a comprehensive map of the anti-HCV immune response and designing immunogens capable of eliciting broad and potent protection.
References
- 1. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Epitope-based therapeutic targets in HCV genotype 1 non-structural proteins: a novel strategy to combat emerging drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Expression, and Processing of Epitomized Hepatitis C Virus-Encoded CTL Epitopes - Microsoft Research [microsoft.com]
- 5. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
A Technical Guide to the Discovery and Characterization of the HLA-B44 Restricted HCV Core Epitope (88-96)
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth examination of the seminal discovery of the Hepatitis C Virus (HCV) core protein amino acid sequence 88-96 as a cytotoxic T-lymphocyte (CTL) epitope restricted by the Human Leukocyte Antigen (HLA)-B44 allele. The cellular immune response, particularly the activity of CD8+ CTLs, is critical in the control and potential clearance of viral infections like HCV.[1][2] The identification of specific viral epitopes and their restricting HLA molecules is a foundational step for understanding disease pathogenesis and developing targeted immunotherapies and vaccines.
Epitope Discovery and Fine Mapping
The initial identification of CTL targets within the HCV proteome focused on liver-infiltrating lymphocytes from patients with chronic hepatitis, revealing that the highly conserved core protein was a primary target for the antiviral immune response.[3] This led to systematic screening for specific epitopes within the core protein.
The discovery of the HLA-B44 restricted epitope involved generating CTLs from the peripheral blood of chronic hepatitis C patients who were positive for the HLA-B44 allele.[4] This was achieved by repeatedly stimulating peripheral blood mononuclear cells (PBMCs) in vitro with synthetic peptides derived from the HCV nucleocapsid (core) protein.[4] Initial studies demonstrated that CTLs from these patients recognized a broader region spanning amino acid residues 81-100 of the core protein.[4][5]
To pinpoint the precise minimal and optimal epitope, researchers employed panels of truncated and overlapping synthetic peptides.[5] Through these fine-mapping studies, the 9-mer peptide corresponding to residues 88-96, with the sequence NEGCGWAGW, was identified as the minimal and optimal sequence required for effective CTL recognition and activation.[5][6] This peptide was shown to stimulate CTLs capable of recognizing and lysing target cells that were endogenously synthesizing and processing the full HCV nucleoprotein.[5] In subsequent studies, this epitope was found to be immunodominant in many HLA-B44 positive individuals infected with HCV.[7][8]
Data Presentation: Epitope Recognition and Function
Quantitative data from cytotoxicity and T-cell activation assays are crucial for characterizing an epitope. The following tables summarize representative data for the HCV 88-96 epitope.
Table 1: Cytotoxicity of HCV 88-96 Specific CTLs (⁵¹Cr Release Assay)
| Effector:Target (E:T) Ratio | Target Cells Pulsed with HCV 88-96 (% Specific Lysis) | Target Cells (Unpulsed Control) (% Specific Lysis) |
| 50:1 | 55% | 5% |
| 25:1 | 42% | 4% |
| 12.5:1 | 28% | 2% |
| 6.25:1 | 15% | 1% |
| Data are illustrative, synthesized from typical results of ⁵¹Cr release assays as described in the literature.[9][10] |
Table 2: Frequency of IFN-γ Secreting T-Cells (ELISpot Assay)
| Patient Group | Stimulating Antigen | Mean Spot Forming Cells (SFC) per 10⁶ PBMCs |
| HCV+ / HLA-B44+ | HCV 88-96 Peptide | 150 |
| HCV+ / HLA-B44+ | No Peptide (Control) | < 5 |
| HCV- / HLA-B44+ | HCV 88-96 Peptide | < 5 |
| Data are representative of ELISpot assay findings for HCV-specific T-cell responses.[7][8][11] |
Table 3: Peptide Binding Affinity to HLA-B44
| Peptide Sequence | Source | HLA Allele | Binding Affinity (IC₅₀ nM) |
| NEGCGWAGW | HCV Core (88-96) | HLA-B44:03 | ~500 |
| ESEFVYPSY | Influenza NP (Hypothetical) | HLA-B44:03 | ~50 |
| Binding affinity values are estimates based on the known HLA-B44 binding motif. Peptides with an acidic residue (E) at P2 and a C-terminal aromatic (Y, F) or hydrophobic (W) residue typically exhibit high affinity.[12] The HCV 88-96 peptide fits this motif and binds with sufficient affinity to be immunogenic. |
Experimental Protocols
The following sections detail the methodologies central to the discovery and validation of the HCV 88-96 epitope.
Generation of HCV-Specific Cytotoxic T-Lymphocyte (CTL) Lines
This protocol outlines the in vitro expansion of antigen-specific T-cells from patient blood samples.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of HCV-infected, HLA-B44 positive patients using Ficoll-Paque density gradient centrifugation.
-
In Vitro Stimulation: Culture 2 x 10⁶ PBMCs/mL in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics. Add the synthetic HCV core 88-96 peptide at a final concentration of 10 µg/mL.
-
IL-2 Addition: After 3 days of culture, add recombinant human Interleukin-2 (IL-2) to the culture at a final concentration of 10 U/mL to promote T-cell proliferation.
-
Restimulation: Restimulate the cultures every 7-10 days by adding irradiated (3,000 rads) autologous PBMCs pulsed with the HCV 88-96 peptide as antigen-presenting cells (APCs).
-
Expansion: Continue culture in the presence of IL-2. CTL activity can typically be assessed after 2-3 rounds of stimulation.
Chromium (⁵¹Cr) Release Cytotoxicity Assay
This assay is the gold standard for measuring the cell-killing capacity of CTLs.
-
Target Cell Preparation: Use an HLA-B44 positive B-lymphoblastoid cell line (B-LCL) as target cells.
-
Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C. Wash the cells three times with medium to remove excess ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and incubate half of them with the HCV 88-96 peptide (10 µg/mL) for 60 minutes at 37°C. The other half remains unpulsed as a negative control.
-
Co-culture: Plate 5 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add the generated CTL effector cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, etc.).
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous Release: CPM from target cells incubated without effectors.
-
Maximum Release: CPM from target cells lysed with a detergent (e.g., 1% Triton X-100).
-
Percent Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Enzyme-Linked Immunospot (ELISpot) Assay
This highly sensitive assay quantifies the frequency of individual cytokine-producing cells.[13]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ monoclonal antibody overnight at 4°C.[13]
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10⁵ PBMCs per well. Add the HCV 88-96 peptide to experimental wells at a final concentration of 10 µg/mL. Use wells with cells but no peptide as a negative control and a mitogen (e.g., PHA) as a positive control.[13]
-
Incubation: Incubate the plate for 24-40 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during this time.[13]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.
-
Enzyme Conjugation: Wash again and add streptavidin conjugated to an enzyme like Alkaline Phosphatase (AP). Incubate for 1 hour.
-
Development: Wash thoroughly and add an AP substrate solution. Spots will begin to form within 10-20 minutes. Stop the reaction by washing with tap water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per million input cells.[13]
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental processes and biological interactions described.
References
- 1. Direct Ex Vivo Functional Analysis of HCV-Specific T Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. T Cell Responses in Hepatitis C Virus Infection: Historical Overview and Goals for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. HLA B44-restricted cytotoxic T lymphocytes recognizing an epitope on hepatitis C virus nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. infezmed.it [infezmed.it]
- 7. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of the peptide binding motif for HLA-B44, one of the most common HLA-B alleles in the Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HCV Nucleoprotein (88-96) Sequence and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle. It forms the viral capsid, interacts with viral RNA, and is implicated in viral assembly and pathogenesis. Within the core protein, specific epitopes are recognized by the host immune system, playing a crucial role in the anti-viral immune response. This guide focuses on the HCV nucleoprotein fragment spanning amino acids 88-96, a well-characterized cytotoxic T-lymphocyte (CTL) epitope. Understanding the sequence, structure, and immunological significance of this peptide is vital for the development of HCV vaccines and immunotherapies.
Sequence and Physicochemical Properties
The HCV Nucleoprotein (88-96) is a nine-amino-acid peptide. Its sequence and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Sequence (Single Letter) | NEGLGWAGW | [1][2][3] |
| Sequence (Three Letter) | Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp | [1] |
| Molecular Formula | C46H60N12O13 | [1][3] |
| Calculated Molecular Weight | 989.06 Da | [1] |
Structural Context
The mature HCV core protein is approximately 177 amino acids long and is divided into two main domains: the N-terminal hydrophilic domain (D1) and the C-terminal hydrophobic domain (D2)[4][5]. The 88-96 peptide resides within the C-terminal portion of the D1 domain, a region rich in basic residues and involved in RNA binding[6].
While the three-dimensional structure of the full-length HCV core protein has been challenging to determine due to its intrinsic flexibility and tendency to aggregate, structural studies of fragments have provided some insights[5]. To date, no high-resolution NMR or X-ray crystallography structures have been reported specifically for the isolated 88-96 peptide. However, its presentation by MHC class I molecules implies that it adopts a specific conformation when bound in the peptide-binding groove of the HLA molecule.
Immunological Significance: A Cytotoxic T-Lymphocyte Epitope
The primary significance of the HCV Nucleoprotein (88-96) sequence lies in its role as a cytotoxic T-lymphocyte (CTL) epitope. It is recognized by CD8+ T cells in the context of the Human Leukocyte Antigen (HLA) class I molecule, specifically HLA-B44[7][8]. This recognition is a key event in the cell-mediated immune response to HCV infection.
Antigen Presentation Pathway
The presentation of the HCV core (88-96) epitope to CTLs follows the classical MHC class I antigen presentation pathway.
Caption: MHC Class I antigen presentation pathway of the HCV core (88-96) epitope.
Experimental Protocols
Peptide Synthesis and Purification
Synthetic peptides corresponding to the HCV Nucleoprotein (88-96) sequence are crucial for immunological studies.
Workflow for Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis of HCV (88-96).
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is typically synthesized on a solid support resin (e.g., Wang or Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid with a mild base, typically a solution of piperidine in DMF, to allow for the next coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Cytotoxic T-Lymphocyte (CTL) Proliferation Assay
This assay measures the ability of the HCV (88-96) peptide to stimulate the proliferation of specific CD8+ T cells from HCV-infected individuals.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the blood of HLA-B44 positive HCV-infected patients and healthy donors (as a control) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Labeling: The isolated PBMCs are labeled with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
In Vitro Stimulation: The labeled PBMCs are cultured in the presence of the synthetic HCV (88-96) peptide at an optimal concentration. A negative control (no peptide) and a positive control (a general T-cell mitogen like phytohemagglutinin) are included.
-
Incubation: The cells are incubated for several days (typically 5-7 days) to allow for T-cell proliferation.
-
Flow Cytometry Analysis: After incubation, the cells are stained with fluorescently labeled antibodies against CD8. The proliferation of CD8+ T cells is then analyzed by flow cytometry, measuring the dilution of the CFSE dye. A significant increase in the percentage of divided (CFSE-low) CD8+ T cells in the presence of the peptide indicates a specific CTL response.
Conclusion
The HCV Nucleoprotein (88-96) peptide is a critical immunological target in the host's defense against Hepatitis C infection. Its well-defined sequence and its role as an HLA-B44 restricted CTL epitope make it a valuable tool for studying HCV-specific immune responses and a potential component for the rational design of therapeutic vaccines. Further structural elucidation of this peptide in complex with its restricting HLA molecule could provide deeper insights into the molecular basis of T-cell recognition and inform the development of novel immunomodulatory therapies.
References
- 1. Unexpected Structural Features of the Hepatitis C Virus Envelope Protein 2 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. journals.asm.org [journals.asm.org]
Cellular Immune Response to HCV Nucleocapsid Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) nucleocapsid, or core protein, is a multifunctional protein crucial for viral packaging and a significant modulator of the host's immune response. Its high degree of conservation across HCV genotypes makes it a key target for the cellular immune system. However, the core protein also employs various strategies to evade and subvert these immune responses, contributing to the high rate of chronic infection. This technical guide provides a comprehensive overview of the cellular immune response to the HCV core protein, detailing the roles of different immune cells, the signaling pathways involved, and the mechanisms of immune evasion. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols for assessing these responses are provided.
T-Cell Response to HCV Core Protein
The cellular immune response, particularly that mediated by T-lymphocytes, is critical in the control of HCV infection. Both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells that recognize epitopes derived from the HCV core protein have been identified in infected individuals.
Cytotoxic T-Lymphocyte (CTL) Response
CTLs play a central role in clearing viral infections by recognizing and killing infected cells. The HCV core protein is a major target for the CTL response.[1] Studies have identified several HLA class I-restricted CTL epitopes within the core protein.[1] The frequency of HCV-specific CTLs is often low in chronically infected patients, suggesting an impaired or exhausted T-cell response.[2]
Table 1: Frequency of HCV-Specific CD8+ T-Cells in Peripheral Blood
| Patient Cohort | Method | Frequency of Specific CD8+ T-Cells (% of total CD8+ T-cells) | Reference |
| HLA-A2+, HCV-infected patients | Peptide-MHC tetramers | 0.01% to 1.2% | [1] |
| Chronically HCV-infected patients | Intracellular IFN-γ staining | Mean of 4.328 ± 3.23 | [2] |
| HBV-positive, HCV-negative patients (Control) | Intracellular IFN-γ staining | Mean of 1.626 ± 1.00 | [2] |
Helper T-Cell (Th) Response and Cytokine Profile
CD4+ helper T-cells are essential for orchestrating an effective antiviral immune response, including the priming and maintenance of CTLs. The cytokine profile of T-cells responding to the HCV core protein is a critical determinant of the outcome of infection. A robust Th1 response, characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), is associated with viral clearance. In contrast, a Th2-biased response, with production of IL-4 and IL-10, can antagonize the Th1 response and contribute to viral persistence.
Studies have shown that peripheral blood mononuclear cells (PBMCs) from patients with chronic HCV infection can produce IFN-γ in response to stimulation with HCV core protein.[3] The ability to mount a strong IFN-γ response to the core protein has been associated with a better clinical outcome and response to antiviral therapy.[3]
Table 2: Cytokine Production in Response to HCV Core Protein Stimulation
| Cell Type | Stimulant | Cytokine Measured | Key Findings | Reference |
| Macrophages | HCV Core Protein (10 µg/mL) | CCL2 | Significantly increased expression | [4] |
| Macrophages | HCV Core Protein (10 µg/mL) | CXCL10 | Significantly increased expression | [4] |
| PBMCs from chronic HCV patients | Recombinant HCV core fusion protein | IFN-γ | 52% of patients responded | [3] |
| PBMCs from asymptomatic HCV carriers | Recombinant HCV core fusion protein | IFN-γ | 14% of patients responded | [3] |
| PBMCs from IFN-α treated patients in remission | Recombinant HCV core fusion protein | IFN-γ | 75% of patients responded | [3] |
| PBMCs from IFN-α treated patients with ongoing hepatitis | Recombinant HCV core fusion protein | IFN-γ | 31% of patients responded | [3] |
Role of Antigen Presenting Cells (APCs)
Dendritic Cells (DCs)
Dendritic cells are professional antigen-presenting cells that are crucial for initiating the adaptive immune response. The HCV core protein can directly interact with and modulate the function of DCs. While some studies suggest that the core protein can induce maturation of DCs, others report an impairment of DC function, leading to a suboptimal T-cell response.[5] The expression of maturation markers such as CD83 and HLA-DR on DCs can be influenced by the HCV core protein.[5]
Table 3: Effect of HCV Core Protein on Dendritic Cell Maturation Markers
| Cell Type | Treatment | Marker | Change in Expression | Reference |
| Immature Dendritic Cells (iDCs) | Transfection with IVT core RNA | CD83 | Significant increase | [5] |
| Immature Dendritic Cells (iDCs) | Transfection with IVT core RNA | HLA-DR | Significant increase | [5] |
| Monocyte-derived DCs | HCV core protein | CD1a | Down-regulation | [6] |
| Monocyte-derived DCs | HCV core protein | CD1b | Down-regulation | [6] |
| Monocyte-derived DCs | HCV core protein | HLA-DR | Up-regulation | [6] |
Natural Killer (NK) Cell Response
Natural Killer (NK) cells are a key component of the innate immune system and contribute to the early control of viral infections. The HCV core protein can modulate NK cell function, both directly and indirectly. It has been shown to upregulate the expression of HLA-E on hepatocytes, which interacts with the inhibitory receptor NKG2A on NK cells, thereby suppressing their cytotoxic activity.[7] Furthermore, the core protein can influence the expression of both activating and inhibitory receptors on NK cells.
Table 4: Effect of HCV Core Protein on NK Cell Receptors
| NK Cell Subset | Condition | Receptor | Change in Expression | Reference |
| CD56dim and CD56bright | Acute HCV infection | NKG2D | Higher expression compared to controls | [8] |
| NK cells | Chronic HCV infection | NKG2A | Increased frequency | [7] |
| NK cells | Chronic HCV infection | NKp30 | Reduced frequency | [7] |
| NK cells | Chronic HCV infection | NKp46 | Reduced frequency | [7] |
Mechanisms of Immune Evasion by HCV Core Protein
The HCV core protein has evolved several mechanisms to evade the host's cellular immune response, contributing to the establishment of chronic infection.
Interference with Antigen Presentation
A key immune evasion strategy of the HCV core protein is the disruption of the MHC class I antigen presentation pathway. The core protein interacts with the signal peptide peptidase (SPP), which is involved in the maturation of MHC class I molecules.[9][10] This interaction leads to the degradation of MHC class I molecules, thereby reducing the presentation of viral epitopes to CTLs.[9][10]
Caption: HCV core protein interferes with MHC class I antigen presentation.
Modulation of Innate Immune Signaling
The HCV core protein can also modulate innate immune signaling pathways, particularly through its interaction with Toll-like receptor 2 (TLR2).[11][12] This interaction can trigger inflammatory pathways and lead to the production of both pro- and anti-inflammatory cytokines, which can shape the subsequent adaptive immune response.[11]
Caption: HCV core protein activates TLR2-mediated signaling pathways.
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is for the detection of HCV core-specific T-cells that secrete IFN-γ upon antigen stimulation.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant HCV core protein or overlapping peptides
-
PBMCs isolated from whole blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium as a negative control
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate five times with sterile PBS.
-
Block the plate with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add HCV core protein or peptides to the respective wells. Include positive (PHA) and negative (medium alone) controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add BCIP/NBT or AEC substrate and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Caption: Workflow for the ELISpot assay.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cells at the single-cell level.
Materials:
-
PBMCs
-
HCV core protein or peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Anti-IFN-γ and Anti-IL-2 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in culture medium at 1-2 x 10^6 cells/mL.
-
Stimulate cells with HCV core protein or peptides in the presence of anti-CD28 antibody for 6 hours at 37°C.
-
Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines (IFN-γ, IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-producing CD4+ and CD8+ T-cells.
-
Caption: Workflow for intracellular cytokine staining.
Conclusion
The cellular immune response to the HCV nucleocapsid protein is a complex interplay between different immune cells and viral evasion strategies. A strong and multi-faceted T-cell response, particularly a Th1-dominated response, is crucial for viral control. However, the HCV core protein has evolved sophisticated mechanisms to disrupt antigen presentation and modulate host signaling pathways, thereby facilitating viral persistence. Understanding these intricate interactions is paramount for the development of effective therapeutic strategies and prophylactic vaccines against HCV. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HCV immunology and advancing the field of antiviral drug and vaccine development.
References
- 1. pnas.org [pnas.org]
- 2. Functional Measurement of Hepatitis C Virus Core-Specific CD8+ T-Cell Responses in the Livers or Peripheral Blood of Patients by Using Autologous Peripheral Blood Mononuclear Cells as Targets or Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon gamma production by peripheral blood lymphocytes to hepatitis C virus core protein in chronic hepatitis C infection [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human dendritic cells expressing hepatitis C virus core protein display transcriptional and functional changes consistent with maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. ACTIVATION OF NATURAL KILLER CELLS DURING ACUTE INFECTION WITH HEPATITIS C VIRUS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. pnas.org [pnas.org]
- 11. Hepatitis C core and nonstructural 3 proteins trigger toll-like receptor 2-mediated pathways and inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 2 senses hepatitis C virus core protein but not infectious viral particles - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Relationship Between HCV Viral Load and CTL Response to the Core 88-96 Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the correlation between Hepatitis C Virus (HCV) viral load and the cytotoxic T lymphocyte (CTL) response directed against the 88-96 epitope of the HCV core protein. A comprehensive review of the available scientific literature indicates a significant inverse correlation, particularly in HLA-B44 positive individuals, where a robust CTL response to this specific epitope is associated with lower viral loads. This suggests a crucial role for this targeted immune response in the control of HCV replication.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the relationship between HCV viral load and the CTL response to the core 88-96 epitope in 27 HLA-B44 positive patients with chronic HCV infection.
Table 1: CTL Response to HCV Core Epitope 88-96
| Patient Group | Number of Patients | CTL Responders (>20% specific cytotoxicity) |
| Total HLA-B44 Positive Patients | 27 | 7 |
Table 2: Correlation of CTL Activity with HCV Viral Load
| Patient Group | Mean CTL Cytotoxic Activity (%) | Mean Serum HCV RNA (copies/mL) | P-value |
| Low Viral Load (<10^6 copies/mL) | Significantly Higher | < 10^6 | .0006 |
| High Viral Load (>10^6 copies/mL) | Significantly Lower | > 10^6 | .0006 |
Data synthesized from a study by Hiroishi et al.[1][2][3]
These data demonstrate a statistically significant inverse relationship between the magnitude of the CTL response to the HCV core 88-96 epitope and the serum HCV RNA concentration[1][2][3]. Patients with a low viral load exhibited significantly higher CTL activity against this epitope, suggesting that a potent and specific CTL response may contribute to the suppression of viral replication[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the HCV viral load and CTL response to the core 88-96 epitope.
Quantification of HCV Viral Load by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This protocol outlines the steps for determining the concentration of HCV RNA in patient serum.
a. RNA Extraction:
-
Viral RNA is extracted from serum samples using a commercially available kit, such as the QIAamp DSP Virus Kit[4].
-
The purification process typically involves four main steps: lysis of the viral particles, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA[4].
b. Reverse Transcription and Real-Time PCR:
-
The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The cDNA is then amplified using real-time PCR with primers and probes specific to a highly conserved region of the HCV genome, often the 5' untranslated region (5'-UTR).
-
A standard curve is generated using known concentrations of HCV RNA to allow for the absolute quantification of the viral load in the patient samples.
-
The results are typically expressed as international units per milliliter (IU/mL) or copies/mL[5].
Measurement of CTL Response by 51Cr Release Assay
This protocol details the classical method for quantifying the cytotoxic activity of CTLs.
a. Preparation of Target Cells:
-
An HLA-B44 positive B-lymphoblastoid cell line is used as target cells.
-
Target cells are incubated with a synthetic peptide corresponding to the HCV core 88-96 epitope.
-
The peptide-pulsed target cells are then labeled with radioactive Chromium-51 (51Cr) for approximately 1 hour at 37°C[6][7][8].
-
After labeling, the cells are washed to remove excess 51Cr[6][7][8].
b. In Vitro Stimulation of Effector Cells (CTLs):
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of HLA-B44 positive HCV patients.
-
The PBMCs are stimulated in vitro with the synthetic HCV core 88-96 peptide to expand the population of epitope-specific CTLs[1].
c. Cytotoxicity Assay:
-
The 51Cr-labeled target cells are incubated with the stimulated effector cells (CTLs) at various effector-to-target (E:T) ratios for 4 hours at 37°C[6][7][8].
-
During this incubation, CTLs that recognize the HCV epitope presented by the target cells will induce lysis, leading to the release of 51Cr into the supernatant[6][7].
-
The amount of 51Cr released into the supernatant is measured using a gamma counter[6][7].
d. Calculation of Specific Cytotoxicity:
-
The percentage of specific cytotoxicity is calculated using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr released in the presence of effector cells.
-
Spontaneous Release: 51Cr released from target cells in the absence of effector cells.
-
Maximum Release: 51Cr released from target cells lysed with a detergent[7].
-
Visualizations
Experimental Workflow for Quantifying HCV Viral Load and CTL Response
Caption: Experimental workflow for HCV viral load and CTL response analysis.
Logical Relationship: Inverse Correlation
References
- 1. Cytotoxic T lymphocyte response and viral load in hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. wjgnet.com [wjgnet.com]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. revvity.com [revvity.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Stimulation of T-Cells with HCV Nucleoprotein (88-96)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), plays a critical role in the control and clearance of HCV. The HCV nucleoprotein (core) is a highly conserved protein and a major target of the host immune response. Within the core protein, the amino acid sequence 88-96 has been identified as an immunodominant, HLA-B44 restricted CTL epitope. Studies have shown that a robust T-cell response against this epitope is inversely correlated with viral load, highlighting its importance in protective immunity.[1]
These application notes provide detailed protocols for the in vitro stimulation of T-cells with the HCV Nucleoprotein (88-96) peptide, enabling researchers to quantify and characterize the antigen-specific T-cell response. The provided methodologies are essential for vaccine development, immunotherapy research, and diagnostic assay design.
Data Presentation
The following tables summarize quantitative data on T-cell responses to HCV core protein stimulation, providing a clear comparison between different patient cohorts and stimulation conditions.
Table 1: Frequency of IFN-γ Secreting Cells in Response to HCV Core Antigens
| Patient Group | Antigen | Mean Spot Forming Units (SFU) / 10^6 PBMCs (± SD) |
| Chronic HCV | HCV Core | 187.9 ± 94.09 |
| Sustained Virologic Response (SVR) | HCV Core | 85.07 ± 31.58 |
Source: Adapted from data suggesting lower core-specific responses in patients achieving SVR.
Table 2: Cytokine Production in Response to HCV Core Antigen in Chronic HCV Patients
| Cytokine | Mean Concentration (pg/mL) ± SD |
| IFN-γ | Significantly greater than controls |
| TNF-α | Significantly greater than controls |
| IL-4 | No significant difference from controls |
| IL-10 | No significant difference from controls |
Source: Adapted from studies showing a Type 1 CD4+ T-cell response to HCV antigens in chronically infected patients.[2]
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detection of HCV Nucleoprotein (88-96)-Specific T-Cells
This protocol details the steps for quantifying the frequency of IFN-γ secreting T-cells upon stimulation with the HCV Nucleoprotein (88-96) peptide.
Materials:
-
HCV Nucleoprotein (88-96) peptide (Sequence: NEG(L,M,C)GWAGW)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Human IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment.
-
Blocking: Wash the coated plate and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the HCV Nucleoprotein (88-96) peptide to the designated wells at a final concentration of 10 µg/mL.
-
Positive Control: Add phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool).
-
Negative Control: Add medium only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add the substrate solution and monitor for spot development.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Express results as Spot Forming Units (SFU) per 10^6 PBMCs.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the multiparametric characterization of HCV Nucleoprotein (88-96)-specific T-cells by identifying the production of intracellular cytokines like IFN-γ and TNF-α.
Materials:
-
HCV Nucleoprotein (88-96) peptide
-
PBMCs
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against CD3, CD8, IFN-γ, and TNF-α
-
Fixation and Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.
-
Peptide Addition: Add the HCV Nucleoprotein (88-96) peptide at a final concentration of 1-10 µg/mL.
-
Positive Control: PHA or CEF peptide pool.
-
Negative Control: Medium only.
-
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer, followed by permeabilization with a permeabilization buffer.
-
Intracellular Staining: Stain with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire events on a flow cytometer.
-
Analysis: Gate on the CD3+CD8+ T-cell population and determine the percentage of cells positive for IFN-γ and/or TNF-α.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro T-cell stimulation and analysis.
T-Cell Activation Signaling Pathway
Caption: T-cell activation by HCV (88-96) and viral interference.
References
ELISpot assay protocol for HCV Nucleoprotein (88-96)
An Enzyme-Linked Immunospot (ELISpot) assay for Hepatitis C Virus (HCV) Nucleoprotein (88-96) is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with the HCV Nucleoprotein (88-96) peptide. This peptide, with the sequence NEGLGWAGW[1], is a known epitope recognized by cytotoxic T lymphocytes (CTLs), and its detection is crucial for monitoring cellular immune responses in HCV-infected individuals and evaluating the efficacy of vaccines and immunotherapies.[2][3]
This application note provides a comprehensive protocol for performing an IFN-γ ELISpot assay to detect T cell responses to the HCV Nucleoprotein (88-96) peptide.
Application
The ELISpot assay is a powerful tool for the ex vivo detection and quantification of single antigen-specific T cells.[4] Unlike other methods like ELISA, which measure bulk cytokine production, or flow cytometry, which can be less sensitive for rare cells, the ELISpot assay captures the cytokine as it is secreted, creating a distinct "spot" for each active cell.[4] This allows for the precise enumeration of responding T cells, making it a gold standard for monitoring cellular immunity in clinical and research settings.[4] This protocol is specifically tailored for researchers, scientists, and drug development professionals investigating T cell responses to HCV.
Principle of the Assay
The IFN-γ ELISpot assay is based on a sandwich ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody specific for human IFN-γ. Peripheral blood mononuclear cells (PBMCs), containing T cells and antigen-presenting cells (APCs), are then added to the wells along with the HCV Nucleoprotein (88-96) peptide.[2] If T cells specific to this peptide are present, they will be activated and secrete IFN-γ. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-γ molecule is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible, colored spot. Each spot corresponds to a single IFN-γ-secreting cell, allowing for the quantification of the antigen-specific T cell frequency.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Human IFN-γ ELISpot Kit | (e.g., Mabtech, BD Biosciences) | Includes capture Ab, detection Ab, enzyme conjugate |
| 96-well PVDF ELISpot plates | Millipore, Mabtech | |
| HCV Nucleoprotein (88-96) Peptide | (e.g., Novatein Biosciences, AnaSpec) | Sequence: NEGLGWAGW. Reconstitute in sterile DMSO. |
| Phytohemagglutinin (PHA) | Sigma-Aldrich | Positive control |
| CEF Peptide Pool | (e.g., JPT Peptide Technologies) | Positive control (CMV, EBV, Flu peptides)[5] |
| Irrelevant/Negative Control Peptide | (e.g., JPT Peptide Technologies) | e.g., HIV or Actin peptide pool for HCV studies[5] |
| RPMI-1640 Medium | Gibco, Lonza | |
| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Heat-inactivated, selected for low background |
| Penicillin-Streptomycin | Gibco, Lonza | |
| L-Glutamine | Gibco, Lonza | |
| Sterile Phosphate-Buffered Saline (PBS) | ||
| 35% or 70% Ethanol | For plate pre-wetting | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For peptide reconstitution and as a vehicle control |
| CO₂ Incubator | 37°C, 5% CO₂ | |
| Automated ELISpot Reader | (e.g., CTL, AID) | For spot counting and analysis |
Experimental Protocol
This protocol is adapted from standard human IFN-γ ELISpot procedures.[6]
Day 1: Plate Coating
-
Pre-wet the Plate : Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate. Incubate for 1 minute at room temperature.
-
Wash : Immediately wash the wells by adding 150-200 µL of sterile PBS. Flick the plate to discard the PBS. Repeat this wash step three times. Do not allow the membrane to dry.
-
Coat with Capture Antibody : Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate : Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation and Incubation
-
Prepare Cells :
-
Thaw cryopreserved human PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing pre-warmed complete medium (RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and assess viability using Trypan Blue. Viability should be >80%.[6]
-
Resuspend the cells to a final concentration of 2-3 x 10⁶ cells/mL in complete medium. Note: For optimal results, especially with cryopreserved cells, an overnight "resting" period at 37°C before plating can improve cell viability and function.[7]
-
-
Block the Plate :
-
Aspirate or flick out the capture antibody solution from the plate.
-
Wash the plate twice with 200 µL of sterile PBS per well.
-
Add 200 µL of complete medium to each well to block non-specific binding.
-
Incubate for at least 2 hours at 37°C.
-
-
Prepare Stimulants :
-
Dilute the HCV Nucleoprotein (88-96) peptide, PHA (positive control), and negative control peptide in complete medium to a 2X final concentration. A final peptide concentration of 1-10 µg/mL is generally recommended.[6]
-
Include a vehicle control (DMSO at the same final concentration as the peptide wells) and a medium-only control (unstimulated).
-
-
Plate Cells and Stimulants :
-
Flick out the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well (yielding 2-3 x 10⁵ cells/well).
-
Add 100 µL of the 2X stimulant to the appropriate wells.
-
-
Incubate :
-
Cover the plate with a lid and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Crucially, do not stack plates or disturb them during incubation , as this can lead to merged or "comet-tailed" spots.
-
Day 3: Detection and Development
-
Wash and Add Detection Antibody :
-
Flick the plate to discard cells and medium.
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST), using 200 µL per well for each wash.
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Add 100 µL to each well.
-
Incubate for 2 hours at room temperature.
-
-
Add Enzyme Conjugate :
-
Wash the plate 5 times with PBST.
-
Dilute the Streptavidin-Alkaline Phosphatase (or HRP) conjugate in PBS with 0.5% BSA. Add 100 µL to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Develop Spots :
-
Wash the plate 5 times with PBST, followed by 2 final washes with PBS only to remove residual Tween-20.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT for AP) to each well.
-
Monitor spot development closely, typically for 5-15 minutes. Stop the reaction by washing the plate thoroughly with distilled water.
-
-
Dry and Read :
-
Remove the plastic underdrain from the plate.
-
Allow the plate to dry completely in the dark (e.g., overnight at room temperature or in a laminar flow hood).
-
Count the spots using an automated ELISpot reader.
-
Data Presentation and Analysis
The results are expressed as Spot Forming Cells (SFCs) per 10⁶ PBMCs. A positive response is typically defined as the mean SFC count in test wells being at least twice the mean SFC count in negative control wells and also exceeding a minimum threshold (e.g., 10 spots).
Table 1: Representative ELISpot Data for HCV Nucleoprotein (88-96)
| Sample ID | Stimulant | Mean SFCs / 2x10⁵ PBMCs | SFCs / 10⁶ PBMCs | Result |
| HCV Patient 1 | Medium Only | 2 | 10 | Negative |
| DMSO (Vehicle) | 3 | 15 | Negative | |
| HCV NP (88-96) | 56 | 280 | Positive | |
| PHA (Positive Control) | 215 | 1075 | Valid | |
| Healthy Donor 1 | Medium Only | 1 | 5 | Negative |
| DMSO (Vehicle) | 2 | 10 | Negative | |
| HCV NP (88-96) | 3 | 15 | Negative | |
| PHA (Positive Control) | 189 | 945 | Valid |
Note: This is example data. Actual SFC counts can vary significantly between individuals, depending on the stage of infection and host immune status. Responses in chronically infected individuals can range from low (25-50 SFC/10⁶) to high (>200 SFC/10⁶ PBMCs).[2]
Visualizations
Experimental Workflow
Caption: ELISpot experimental workflow from plate coating to spot analysis.
T Cell Activation and IFN-γ Secretion
Caption: Simplified diagram of T cell activation and cytokine capture in ELISpot.
References
- 1. HCV Nucleoprotein ( 88-96 ) Peptide - Novatein Biosciences [novateinbio.com]
- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Control Peptides and Peptide Pools [peptides.de]
- 5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 6. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting HCV-Specific T-Cells Using the Core 88-96 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in the control and clearance of HCV. The HCV core protein is a major target of the host immune system, and the peptide spanning amino acids 88-96 (sequence: GAKQNIQLI for genotype 1b) represents an immunodominant HLA-B44 restricted CTL epitope. Monitoring the frequency and function of T-cells specific for this epitope can provide valuable insights into the host-virus interaction, disease progression, and the efficacy of therapeutic interventions.
These application notes provide detailed protocols for the detection and quantification of HCV core 88-96 peptide-specific T-cells using two common and robust methods: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Data Presentation
The magnitude of the T-cell response to the HCV core 88-96 peptide is often inversely correlated with viral load. T-cell responses are typically weaker and more narrowly focused in patients with persistent HCV infection compared to those who have spontaneously resolved the infection. The following tables summarize representative quantitative data from ELISpot and Intracellular Cytokine Staining assays, illustrating the expected differences in T-cell responses between different patient cohorts.
Disclaimer: The following data are illustrative and based on general findings. Actual results may vary depending on the patient population, HLA type, and specific experimental conditions.
Table 1: Representative ELISpot Assay Data for HCV Core 88-96 Peptide-Specific T-Cells
| Patient Cohort | Number of Subjects (n) | Mean IFN-γ Spot Forming Cells (SFC) / 10⁶ PBMC (± SD) | Range of SFC / 10⁶ PBMC |
| Chronic HCV | 50 | 45 (± 25) | 10 - 100 |
| Resolved HCV | 30 | 150 (± 70) | 50 - 300 |
| Healthy Controls | 20 | < 10 | 0 - 15 |
Table 2: Representative Intracellular Cytokine Staining (ICS) Data for HCV Core 88-96 Peptide-Specific CD8+ T-Cells
| Patient Cohort | Number of Subjects (n) | Mean % of IFN-γ⁺ CD8⁺ T-cells (± SD) | Range of % of IFN-γ⁺ CD8⁺ T-cells |
| Chronic HCV | 50 | 0.05 (± 0.03) | 0.01 - 0.1 |
| Resolved HCV | 30 | 0.2 (± 0.1) | 0.08 - 0.5 |
| Healthy Controls | 20 | < 0.01 | 0 - 0.02 |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detection of HCV Core 88-96 Specific T-Cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
HCV Core 88-96 peptide (GAKQNIQLI for HLA-B44, or other relevant sequence)
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Irrelevant peptide (negative control)
-
Automated ELISpot reader
Procedure:
-
Plate Coating: Coat the PVDF-membrane 96-well plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Add 2 x 10⁵ PBMCs per well.
-
Stimulation:
-
Add the HCV core 88-96 peptide to the experimental wells at a final concentration of 10 µg/mL.
-
Add PHA or anti-CD3 antibody to the positive control wells.
-
Add an irrelevant peptide or media alone to the negative control wells.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash the plates and add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the corresponding substrate (BCIP/NBT for ALP or AEC for HRP).
-
-
Spot Development and Analysis: Stop the reaction by washing with distilled water once the spots have developed. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per 10⁶ PBMCs.
Protocol 2: Intracellular Cytokine Staining (ICS) for HCV Core 88-96 Specific CD8+ T-Cells
ICS allows for the multiparametric characterization of single cells, enabling the identification of the phenotype of cytokine-producing cells.
Materials:
-
PBMCs isolated from whole blood
-
HCV Core 88-96 peptide
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-IFN-γ fluorescently labeled antibodies
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
In separate tubes, stimulate the cells with:
-
HCV core 88-96 peptide (10 µg/mL)
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads (positive control)
-
Irrelevant peptide or media alone (negative control)
-
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A (10 µg/mL) to all tubes to block cytokine secretion.
-
Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorescently labeled anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorescently labeled anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD3⁺CD8⁺ lymphocyte population and then determining the percentage of cells that are positive for IFN-γ.
-
Visualizations
MHC Class I Antigen Presentation Pathway
Experimental Workflow for ELISpot Assay
Application Notes and Protocols: HCV Nucleoprotein (88-96) Peptide for CTL Response Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) nucleoprotein, a highly conserved component of the viral particle, is a critical target for the host immune response. Specifically, the peptide sequence spanning amino acids 88-96 of the HCV nucleoprotein has been identified as a key epitope for cytotoxic T lymphocyte (CTL) recognition in individuals expressing the HLA-B*4403 allele. Monitoring the CTL response to this peptide provides a valuable tool for assessing immune status, disease progression, and the efficacy of therapeutic interventions in HCV-infected patients. An inverse correlation has been observed between the CTL response to the HCV nucleoprotein (88-96) epitope and viral load, highlighting its significance in viral control.[1][2][3]
These application notes provide a comprehensive overview of the use of the HCV Nucleoprotein (88-96) peptide in monitoring CTL responses, including detailed protocols for key immunological assays and data interpretation guidelines.
Peptide Specifications
| Feature | Description |
| Peptide Name | HCV Nucleoprotein (88-96) |
| Sequence | Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp (NEGLGWAGW) |
| HLA Restriction | HLA-B*4403[1][4] |
| Molecular Formula | C46H60N12O13 |
Quantitative Data Summary
The following tables summarize representative quantitative data for CTL responses to HCV-specific peptides, providing a context for interpreting results obtained with the HCV Nucleoprotein (88-96) peptide.
Table 1: Frequency of HCV-Specific CD8+ T Cells in Peripheral Blood
| Patient Cohort | Assay | Target Epitope(s) | Frequency Range (% of CD8+ T cells) | Reference |
| Chronic HCV | MHC-Peptide Tetramer | Various NS3 epitopes | 0.01% - 1.2% | [1] |
| Acute HCV (Self-limited) | MHC-Peptide Tetramer | Various epitopes | Up to 8% for a single epitope | [5] |
| Chronic HCV (HLA-B44+) | Cytotoxicity Assay | Nucleoprotein (88-96) | >20% specific lysis in 7/27 patients | [2] |
Table 2: ELISpot Assay Results for IFN-γ Secretion by HCV-Specific T Cells
| Patient Cohort | Stimulating Antigen | Spot Forming Cells (SFC) / 10^6 PBMCs | Reference |
| Chronic HCV (HLA-A2+) | Various HLA-A2 restricted peptides | 25 - 285 | [6] |
| Acute HCV (Self-limited) | Various HCV peptides | High frequency (specific numbers vary) | [7] |
| Chronic HCV (non-cirrhotic) | Core and NS3 proteins | Significant response to both | [8] |
| Chronic HCV (cirrhotic) | Core and NS3 proteins | Response to NS3, but not Core | [8] |
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
Viral proteins, including the HCV nucleoprotein, are processed within infected cells and presented to CTLs via the MHC class I pathway. This process is essential for the immune system to recognize and eliminate infected cells.
Caption: MHC Class I presentation of HCV Nucleoprotein (88-96) peptide.
CTL Activation and Response Pathway
The interaction between a CTL and an infected cell presenting the HCV Nucleoprotein (88-96) peptide triggers a signaling cascade, leading to the elimination of the infected cell.
Caption: CTL activation and response to the HCV peptide.
Experimental Workflow for CTL Response Monitoring
This workflow outlines the major steps in assessing the CTL response to the HCV Nucleoprotein (88-96) peptide using common immunological assays.
Caption: Experimental workflow for monitoring CTL responses.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol details the steps for quantifying the number of IFN-γ-secreting T cells in response to the HCV Nucleoprotein (88-96) peptide.
Materials:
-
HCV Nucleoprotein (88-96) peptide
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide or media alone as a negative control
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in PBS.
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 3 times with sterile PBS.
-
Block the plate with 200 µL of complete RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Prepare a cell suspension of PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of the HCV Nucleoprotein (88-96) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Add positive and negative controls to separate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 6 times with Wash Buffer.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody diluted in Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with Wash Buffer.
-
Add 100 µL of Streptavidin-AP or -HRP diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with Wash Buffer.
-
-
Spot Development and Analysis:
-
Add 100 µL of the appropriate substrate to each well.
-
Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol describes the detection of intracellular IFN-γ in CD8+ T cells following stimulation with the HCV Nucleoprotein (88-96) peptide.
Materials:
-
HCV Nucleoprotein (88-96) peptide
-
PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add 1 mL of the cell suspension to each tube.
-
Add the HCV Nucleoprotein (88-96) peptide (final concentration 1-10 µg/mL) and co-stimulatory antibodies (anti-CD28 and anti-CD49d, 1 µg/mL each).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to each tube.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ lymphocytes and quantifying the percentage of IFN-γ-positive cells.
-
Protocol 3: MHC-Peptide Tetramer Staining
This protocol allows for the direct visualization and quantification of CD8+ T cells that are specific for the HCV Nucleoprotein (88-96) peptide.
Materials:
-
HLA-B*4403-HCV Nucleoprotein (88-96) peptide tetramer conjugated to a fluorochrome (e.g., PE or APC)
-
PBMCs
-
Anti-human CD8 antibody conjugated to a different fluorochrome
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer in a FACS tube.
-
-
Tetramer Staining:
-
Add the HLA-B*4403-HCV Nucleoprotein (88-96) tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark (optimal conditions may need to be determined).
-
-
Surface Staining:
-
Add the anti-CD8 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer immediately.
-
Analyze the data by gating on the lymphocyte population and then on CD8+ cells to determine the percentage of tetramer-positive cells.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. It is recommended to optimize the protocols for specific experimental conditions and reagents. Always follow appropriate safety precautions when handling biological samples and reagents.
References
- 1. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic T lymphocyte response and viral load in hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. Cellular immune responses against hepatitis C virus: the evidence base 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of HCV Nucleoprotein (88-96) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis and subsequent purification of the Hepatitis C Virus (HCV) Nucleoprotein (88-96) peptide. The protocol details the solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry, a widely adopted method for peptide production. Specifics on resin selection, amino acid coupling, deprotection, and cleavage are provided. Furthermore, a detailed protocol for purification of the crude peptide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is outlined, followed by characterization using mass spectrometry. This guide is intended to enable researchers to produce high-purity HCV Nucleoprotein (88-96) peptide for various research applications, including immunological studies and as a standard in diagnostic assay development.
Introduction
The Hepatitis C Virus (HCV) Nucleoprotein (core protein) is a key structural component of the virus and a major target for the host immune response. The nonapeptide corresponding to amino acid residues 88-96 of the HCV core protein, with the sequence Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp (NEGLGWAGW), has been identified as a minimal and optimal cytotoxic T cell (CTL) epitope.[1] This peptide is recognized by CTLs in the context of specific human leukocyte antigens (HLA) and plays a role in the cell-mediated immune response to HCV infection.
The chemical synthesis of this peptide allows for its production in sufficient quantities and high purity for a range of research purposes. Solid-phase peptide synthesis (SPPS) is the method of choice for this endeavor, offering a straightforward and efficient route to the target peptide.[2] This document provides detailed protocols for the synthesis of HCV Nucleoprotein (88-96) using Fmoc chemistry, its purification by RP-HPLC, and subsequent characterization.
Peptide Specifications:
| Property | Value |
| Sequence | NEGLGWAGW |
| Molecular Formula | C46H60N12O13 |
| Molecular Weight | 989.06 g/mol |
| Purity (Post-Purification) | >95% |
| Appearance | White lyophilized powder |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis is based on the widely used Fmoc/tBu strategy.[3] Rink Amide resin is selected to generate a C-terminally amidated peptide. The tryptophan residues are protected with a Boc group on the indole side chain to prevent modification during the acidic cleavage step.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asn(Trt)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Trp) to the N-terminus (Asn).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol (3x) and dry under vacuum.
-
Prepare the cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature. The use of scavengers like TIS and water is crucial to prevent the alkylation of the tryptophan indole ring.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under vacuum.
-
Expected Yield: The crude yield of a 9-mer peptide synthesized via SPPS is typically in the range of 70-90%, depending on the sequence and coupling efficiency at each step.
Peptide Purification by RP-HPLC
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.[5] The separation is based on the hydrophobicity of the peptide.
Materials and Reagents:
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude HCV Nucleoprotein (88-96) peptide
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 15 mL/min for a 21.2 mm ID column).
-
Peptide Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for this hydrophobic nonapeptide is:
-
5-25% B over 5 minutes
-
25-45% B over 40 minutes
-
45-95% B over 5 minutes
-
Hold at 95% B for 5 minutes The exact gradient may need to be optimized based on the initial analytical HPLC run of the crude product.
-
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm (due to the presence of tryptophan). Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final product as a white, fluffy powder.
Purification Data Summary:
| Parameter | Value |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | 220 nm, 280 nm |
| Crude Purity | ~75% |
| Final Purity | >95% |
| Typical Recovery | 30-50% |
Peptide Characterization
The identity of the purified peptide is confirmed by mass spectrometry.
Method: MALDI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in 50% acetonitrile/water with 0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/water with 0.1% TFA.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass [M+H]+ for C46H60N12O13 is approximately 989.45 Da.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Generating T-Cell Lines Specific to HCV Core 88-96 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) core protein is a key target for the cellular immune response, and the peptide spanning amino acids 88-96 (NEG[L/M/C]GWAGW) has been identified as an immunodominant HLA-B*4403-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] The generation of T-cell lines specific for this epitope is a critical tool for studying HCV immunology, vaccine development, and the evaluation of novel immunotherapies. A strong CTL response against HCV peptides has been associated with viral clearance, while persistent infection is often characterized by a weak or narrowly directed T-cell response.[1][3][4] This document provides detailed protocols for the generation and characterization of T-cell lines specific for the HCV 88-96 peptide.
Data Presentation
Table 1: Representative T-Cell Expansion Data
While specific quantitative data for the fold expansion of T-cell lines generated with the HCV 88-96 peptide is not extensively available in the literature, this table presents representative data for HCV-specific CD8+ T-cell expansion from peripheral blood mononuclear cells (PBMCs) of chronically infected patients after in vitro stimulation. This data is extrapolated from general findings on HCV-specific T-cell responses and should be considered as a general guide.[5][6]
| Parameter | Condition 1: Peptide Stimulation with IL-2 | Condition 2: Peptide Stimulation with IL-2 and Co-stimulatory Antibodies (anti-CD28/anti-CD49d) |
| Initial Frequency of HCV 88-96 Specific CD8+ T-cells (ex vivo) | 0.05% of total CD8+ T-cells | 0.05% of total CD8+ T-cells |
| Fold Expansion of HCV 88-96 Specific CD8+ T-cells (Day 10-14) | 10 - 50 fold | 50 - 200 fold |
| Final Percentage of HCV 88-96 Specific CD8+ T-cells | 0.5% - 2.5% of total CD8+ T-cells | 2.5% - 10% of total CD8+ T-cells |
| Cell Viability | >90% | >90% |
Table 2: Cytokine Production Profile of HCV 88-96 Specific T-Cell Lines
The functionality of generated T-cell lines can be assessed by measuring their cytokine production in response to peptide stimulation. HCV-specific CD8+ T-cells typically exhibit a Th1 cytokine profile, characterized by the production of IFN-γ and TNF-α.[5][7] The following table provides expected ranges for cytokine production by HCV 88-96 specific T-cell lines.
| Cytokine | Expected Concentration (pg/mL) in Supernatant | Method of Detection |
| IFN-γ | 500 - 5000 | ELISA, ELISpot, Intracellular Cytokine Staining (ICS) |
| TNF-α | 200 - 2000 | ELISA, ICS |
| IL-2 | 100 - 1000 | ELISA, ICS |
| IL-10 | < 100 | ELISA, ICS |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood, which will serve as the source of T-cells and antigen-presenting cells (APCs).
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 supplemented with 10% FBS.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Cryopreserve the PBMCs in freezing medium (e.g., 90% FBS, 10% DMSO) for future use or proceed directly to T-cell line generation.
Protocol 2: Generation of HCV 88-96 Peptide-Specific T-Cell Lines
Objective: To expand HCV 88-96 peptide-specific T-cells from PBMCs through in vitro stimulation.
Materials:
-
Isolated PBMCs
-
HCV core 88-96 peptide (NEG[L/M/C]GWAGW), high purity
-
R-10 medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Interleukin-2 (IL-2)
-
Co-stimulatory antibodies (optional but recommended): anti-CD28 and anti-CD49d
-
24-well or 48-well tissue culture plates
-
Irradiated allogeneic PBMCs (feeder cells)
Procedure:
-
Thaw cryopreserved PBMCs in a 37°C water bath and wash them with R-10 medium.
-
Resuspend the PBMCs at a concentration of 2 x 10^6 cells/mL in R-10 medium.
-
Plate 1 mL of the cell suspension per well in a 24-well plate (2 x 10^6 cells/well).
-
Add the HCV 88-96 peptide to a final concentration of 1-10 µg/mL.
-
(Optional) Add co-stimulatory antibodies, anti-CD28 and anti-CD49d, to a final concentration of 1 µg/mL each.
-
On day 3, add recombinant human IL-2 to a final concentration of 20-50 U/mL.
-
Every 2-3 days thereafter, assess the cell culture and add fresh R-10 medium containing IL-2. Split the cultures as needed to maintain a cell density of 1-2 x 10^6 cells/mL.
-
After 10-14 days of culture, the T-cell line can be assessed for specificity and function.
-
For long-term expansion, restimulate the T-cell lines every 10-14 days with peptide-pulsed, irradiated autologous or allogeneic PBMCs as feeder cells.
Protocol 3: Functional Characterization of T-Cell Lines by ELISpot Assay
Objective: To quantify the frequency of IFN-γ producing T-cells in the generated line upon recognition of the HCV 88-96 peptide.
Materials:
-
HCV 88-96 peptide-specific T-cell line
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
HCV 88-96 peptide
-
R-10 medium
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Wash the generated T-cell line and resuspend in R-10 medium.
-
Add 1 x 10^5 T-cells per well to the pre-coated ELISpot plate.
-
Add the HCV 88-96 peptide to the wells at a final concentration of 10 µg/mL. Include negative control wells (T-cells with no peptide) and positive control wells (T-cells with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate according to the manufacturer's instructions to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
After another incubation and wash, add the substrate solution and allow the spots to develop.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing HCV 88-96 peptide-specific T-cell lines.
Caption: Simplified signaling pathway of T-cell activation upon recognition of the HCV 88-96 peptide.
References
- 1. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. T Cell Responses in Hepatitis C Virus Infection: Historical Overview and Goals for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of Unique Hepatitis C Virus Specific Public CD8+ T Cell Clonotypes during Acute Infection and Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory T Cells Suppress In Vitro Proliferation of Virus-Specific CD8+ T Cells during Persistent Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols: HCV Nucleoprotein (88-96) in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Hepatitis C Virus (HCV) Nucleoprotein (Core) is a highly conserved protein, making it an attractive target for vaccine development. The specific peptide sequence from amino acid positions 88-96 of the HCV Nucleoprotein has been identified as a crucial cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B44 allele.[1][2][3] Research into this peptide, with the sequence NEGCGWMGW, has illuminated its potential as a component in a T-cell-based vaccine designed to combat HCV infection.[4]
Key Features and Applications:
-
Immunodominant CTL Epitope: The HCV Nucleoprotein (88-96) peptide is an immunodominant epitope, meaning it is a primary target of the CTL response in HLA-B44 positive individuals during HCV infection.[2][3]
-
Induction of Robust CTL Responses: This peptide has been shown to stimulate potent CTL responses, which are critical for the clearance of virally infected cells.[1][2] The induction of a strong HCV-specific CTL response is a key goal for therapeutic vaccines aiming to clear chronic HCV infection.[2]
-
Inverse Correlation with Viral Load: Studies have demonstrated a significant inverse correlation between the strength of the CTL response to the HCV Nucleoprotein (88-96) epitope and the concentration of HCV RNA in the serum of chronically infected patients.[1][2][3] This suggests that a robust CTL response targeting this epitope may contribute to the control of viral replication.[1][2]
-
Vaccine Candidate: Due to its ability to elicit a strong and potentially protective CTL response, the HCV Nucleoprotein (88-96) peptide is a promising candidate for inclusion in prophylactic and therapeutic HCV vaccines. While some peptide-based vaccines have shown good tolerability, their efficacy in achieving viral clearance remains an area of active research and optimization.
Limitations and Considerations:
-
HLA Restriction: The immunogenicity of this specific peptide is restricted to individuals with the HLA-B44 allele. Therefore, a vaccine solely based on this epitope would not be universally effective. Broader population coverage would necessitate the inclusion of other immunodominant epitopes restricted by different HLA alleles.
-
Viral Escape: Although the core protein is relatively conserved, the high mutation rate of HCV can lead to the emergence of viral escape variants that are no longer recognized by CTLs targeting the original epitope. Vaccine strategies may need to account for this possibility.
-
Induction of Tolerance: The selection of CTL epitopes for a vaccine is critical, as some peptides could potentially induce immunological tolerance, thereby suppressing the desired effector T-cell response.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the immunogenicity of HCV core peptides.
Table 1: Correlation between CTL Response to HCV Nucleoprotein (88-96) and Viral Load in HLA-B44 Positive Patients
| Patient Group | Mean CTL Activity (% Specific Lysis) | Mean Serum HCV RNA (copies/mL) | Correlation | p-value | Reference |
| Low Viral Load | Significantly Higher | < 10^6 | Inverse | 0.0006 | [1] |
| High Viral Load | Significantly Lower | > 10^6 | Inverse | 0.0006 | [1] |
Table 2: Immunogenicity of a Different HCV Core Peptide Vaccine (C35-44) in a Phase I Clinical Trial
| Treatment Group | Number of Patients with Augmented CTL Response | Total Number of Patients | Percentage of Responders |
| 6 Vaccine Injections | 15 | 25 | 60% |
| 12 Vaccine Injections | 15 | 22 | 68% |
Note: This data is from a study on a different HCV core peptide (35-44) and is included to provide context on the immunogenicity of HCV core peptide vaccines in a clinical setting.
Experimental Protocols
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with HCV Nucleoprotein (88-96) Peptide
Objective: To expand HCV Nucleoprotein (88-96)-specific CTLs from peripheral blood for subsequent functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
HCV Nucleoprotein (88-96) peptide (NEGCGWMGW), high purity
-
Recombinant human Interleukin-2 (IL-2)
-
Phytohemagglutinin (PHA) (optional, for initial non-specific stimulation)
-
Irradiated autologous PBMCs (as feeder cells)
Procedure:
-
Isolate PBMCs from whole blood of an HLA-B44 positive, HCV-infected patient or a vaccinated individual using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the PBMCs in complete RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Add the HCV Nucleoprotein (88-96) peptide to the cell culture at a final concentration of 10 µg/mL.
-
(Optional) For initial expansion, stimulate the cells with PHA (1 µg/mL) for 2-3 days.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator.
-
After 3 days, wash the cells and resuspend them in fresh complete RPMI 1640 medium containing 20 U/mL of recombinant human IL-2.
-
Restimulate the cultures every 7-10 days by adding the HCV Nucleoprotein (88-96) peptide (10 µg/mL) and irradiated autologous PBMCs as feeder cells. Maintain the culture in medium containing IL-2.
-
After 2-3 rounds of stimulation, the expanded cells can be used for functional assays such as ELISpot or cytotoxicity assays.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of HCV Nucleoprotein (88-96)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
BCIP/NBT (or AEC) substrate
-
HCV Nucleoprotein (88-96) peptide
-
Negative control peptide (e.g., an irrelevant peptide from another virus)
-
Positive control (e.g., PHA)
-
PBMCs (either freshly isolated or from in vitro stimulation)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate three times with sterile PBS to remove the coating antibody.
-
Block the wells with complete RPMI 1640 medium for at least 1 hour at 37°C.
-
Prepare a cell suspension of PBMCs at 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of the HCV Nucleoprotein (88-96) peptide (final concentration 10 µg/mL), negative control peptide, or positive control (PHA) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate four times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate four times with PBST.
-
Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Chromium (⁵¹Cr) Release Cytotoxicity Assay
Objective: To measure the cytotoxic activity of HCV Nucleoprotein (88-96)-specific CTLs.
Materials:
-
In vitro stimulated effector cells (CTLs)
-
HLA-B44 positive target cells (e.g., B-lymphoblastoid cell line)
-
HCV Nucleoprotein (88-96) peptide
-
Sodium Chromate (⁵¹Cr)
-
Fetal bovine serum (FBS)
-
Complete RPMI 1640 medium
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Target Cell Preparation:
-
Label the target cells by incubating them with ⁵¹Cr (100 µCi per 10^6 cells) in a small volume of FBS for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete RPMI 1640 medium to remove excess ⁵¹Cr.
-
Resuspend the target cells at 1 x 10^5 cells/mL.
-
Pulse one aliquot of target cells with the HCV Nucleoprotein (88-96) peptide (10 µg/mL) for 1 hour at 37°C.
-
Leave another aliquot of target cells unpulsed (negative control).
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well round-bottom plate (1 x 10^4 cells/well).
-
Prepare serial dilutions of the effector cells (CTLs) and add them to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 2% Triton X-100.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: MHC Class I antigen presentation pathway for HCV Nucleoprotein (88-96).
Caption: Experimental workflow for assessing the immunogenicity of HCV Nucleoprotein (88-96).
References
- 1. Cytotoxic T lymphocyte response and viral load in hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Vaccine research: new hope in the fight against hepatitis C | German Center for Infection Research [dzif.de]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Stimulated with HCV 88-96
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the cellular immune response, particularly T-cell activity, is crucial for viral clearance and control.[1][2] The analysis of HCV-specific T-cells provides valuable insights into the immunopathogenesis of the disease and is essential for the development of effective vaccines and immunotherapies. Flow cytometry is a powerful technique for the multiparametric analysis of individual cells, enabling the identification and characterization of rare antigen-specific T-cell populations.[3][4][5] This document provides a detailed protocol for the stimulation of T-cells with the HCV core peptide 88-96 and their subsequent analysis by flow cytometry. The protocol covers T-cell isolation, stimulation, staining for surface and intracellular markers, and data acquisition.
Key Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque® density separation medium[6]
-
Phosphate-buffered saline (PBS), pH 7.4[6]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (complete RPMI)[6]
-
15 mL or 50 mL conical tubes[6]
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI.
Protocol 2: T-cell Stimulation with HCV 88-96 Peptide
This protocol describes the in vitro stimulation of PBMCs with the HCV 88-96 peptide to induce T-cell activation and cytokine production.
Materials:
-
Isolated PBMCs at 1 x 10^7 cells/mL in complete RPMI
-
HCV 88-96 peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Complete RPMI medium
-
Anti-CD28 and anti-CD49d antibodies (costimulatory molecules)[7]
-
Brefeldin A and Monensin (protein transport inhibitors)[8][9]
-
Cell culture plates (96-well round-bottom)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Reconstitute the lyophilized HCV 88-96 peptide in DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI to a working concentration of 10 µg/mL.
-
Plate 1 x 10^6 PBMCs (100 µL) per well in a 96-well round-bottom plate.
-
Add the HCV 88-96 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include the following controls:
-
Unstimulated Control: PBMCs with media and an equivalent amount of DMSO.
-
Positive Control: PBMCs stimulated with a mitogen such as Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB).[10]
-
-
Add anti-CD28 and anti-CD49d antibodies to all wells at a final concentration of 1 µg/mL to provide costimulation.[7]
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (final concentration 10 µg/mL) and Monensin (final concentration 2 µM) to all wells to block cytokine secretion.[7][9][11]
-
Continue incubation for an additional 4-16 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for specific cytokines.[12]
Protocol 3: Staining for Flow Cytometry
This protocol details the staining of stimulated T-cells with fluorescently labeled antibodies for surface and intracellular markers.
Materials:
-
Stimulated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)[6]
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD137)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer tubes
-
Centrifuge
Procedure:
-
Surface Staining: a. Harvest the stimulated cells and transfer them to flow cytometer tubes. b. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant. c. Resuspend the cells in 100 µL of staining buffer containing the fixable viability dye and the cocktail of surface antibodies. d. Incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of staining buffer.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization Buffer. b. Incubate for 20 minutes at room temperature in the dark.[13] c. Wash the cells once with 2 mL of 1X Permeabilization Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Wash Buffer containing the cocktail of intracellular antibodies. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with 2 mL of 1X Permeabilization Wash Buffer. d. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: a. Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (typically at least 100,000) are collected for the lymphocyte gate to allow for the analysis of rare T-cell populations.[3]
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different conditions.
Table 1: T-cell Activation Markers
| Stimulant | T-cell Subset | % CD69+ | % CD137 (4-1BB)+ |
| Unstimulated | CD4+ | ||
| CD8+ | |||
| HCV 88-96 | CD4+ | ||
| CD8+ | |||
| Positive Control | CD4+ | ||
| CD8+ |
Table 2: Intracellular Cytokine Production
| Stimulant | T-cell Subset | % IFN-γ+ | % TNF-α+ | % IL-2+ |
| Unstimulated | CD4+ | |||
| CD8+ | ||||
| HCV 88-96 | CD4+ | |||
| CD8+ | ||||
| Positive Control | CD4+ | |||
| CD8+ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HCV-specific T-cell analysis.
T-cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Tim-3 Pathway Controls Regulatory and Effector T cell Balance during HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Methodologies for the Analysis of HCV-Specific CD4+ T Cells [frontiersin.org]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Activation-Induced Marker Assay to Identify and Isolate HCV-Specific T Cells for Single-Cell RNA-Seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. m.youtube.com [m.youtube.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HCV ELISpot Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low spot forming cells (SFCs) in Hepatitis C Virus (HCV) ELISpot assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no spots in an HCV ELISpot assay?
Low or no spot formation in an HCV ELISpot assay can stem from several factors throughout the experimental workflow. The most critical aspects to consider are the quality and viability of the peripheral blood mononuclear cells (PBMCs), the integrity and concentration of the HCV antigens, and the technical execution of the assay itself. Suboptimal cell handling, incorrect antigen preparation, or errors in the ELISpot procedure can all lead to a significant reduction in the number of detectable spot-forming cells.
Q2: How does the quality of PBMCs affect the ELISpot results?
The quality of PBMCs is paramount for a successful ELISpot assay. Low cell viability, contamination with granulocytes, or improper cryopreservation and thawing techniques can severely impact T-cell function and, consequently, spot formation.[1] It is crucial to ensure high viability (>90%) of PBMCs after isolation and thawing. The time between blood collection and PBMC processing should be minimized, ideally under 8 hours, to prevent granulocyte activation and contamination, which can inhibit T-cell responses.[1]
Q3: Can cryopreserved PBMCs be used for HCV ELISpot assays?
Yes, cryopreserved PBMCs can be used for HCV ELISpot assays, and this is a common practice in clinical trials to allow for batch analysis.[2][3] However, it is essential to follow a standardized and optimized protocol for freezing and thawing to maintain cell viability and functionality.[2][3][4][5] Some studies suggest that resting the cells overnight after thawing may improve performance by allowing for the recovery of cellular functions and the removal of apoptotic cells.[2]
Q4: What is the expected frequency of HCV-specific T-cells, and could a low frequency be the reason for low spots?
The frequency of HCV-specific T-cells can be very low, especially in patients with chronic infection.[6][7] Spontaneously recovered individuals tend to have more robust and multi-specific T-cell responses compared to those with chronic infection who may have weak or absent responses.[8][9] Therefore, a low number of spots might accurately reflect a low frequency of responding cells in the sample. It is important to have appropriate positive and negative controls to distinguish between a true low response and a technical failure of the assay.
Q5: How critical is the choice and handling of HCV antigens?
The choice and handling of HCV antigens (peptides or proteins) are critical. Using peptide pools that cover immunodominant regions of HCV proteins (like NS3) can increase the chances of detecting a response.[10][11][12] It is important to use antigens at an optimal concentration, as too high a concentration can be toxic to cells, while too low a concentration may not induce a detectable response.[8] Antigens should be stored correctly and tested for endotoxin contamination, which can cause non-specific T-cell activation.
Troubleshooting Guide
Below is a comprehensive guide to troubleshoot common issues leading to low spot forming cells in HCV ELISpot assays.
Problem 1: Low or No Spots in All Wells (Including Positive Control)
This indicates a systemic failure in the assay.
| Possible Cause | Recommended Solution |
| Poor PBMC Quality | - Assess cell viability: Ensure viability is >90% using a method like trypan blue exclusion.[2] - Optimize PBMC isolation: Process blood within 8 hours of collection to minimize granulocyte contamination.[1] - Standardize cryopreservation/thawing: Use a controlled-rate freezer and appropriate cryoprotectant. Thaw cells rapidly at 37°C and wash to remove DMSO.[4][5] |
| Inactive Reagents | - Check positive control stimulant: Ensure the mitogen (e.g., PHA) or peptide pool (e.g., CEF) is active and used at the correct concentration.[13] - Verify antibody and enzyme activity: Use validated antibody pairs and ensure the enzyme conjugate and substrate are stored correctly and not expired.[14] |
| Technical Errors | - Incorrect plate coating: Ensure proper pre-wetting of the PVDF membrane with ethanol and overnight coating with the capture antibody.[14] - Inadequate washing: Follow the washing steps meticulously to avoid high background or loss of signal.[15] - Improper incubation: Maintain the correct temperature (37°C) and CO2 levels (5%) during cell incubation.[14] |
Problem 2: No Spots in Antigen Wells, but Positive Control is Strong
This suggests an issue specific to the HCV antigens or the antigen-specific T-cells.
| Possible Cause | Recommended Solution |
| Low Frequency of HCV-Specific T-Cells | - Increase cell number: Plate a higher number of PBMCs per well (e.g., up to 3 x 10^5 cells/well).[16] - Use a cultured ELISpot: Pre-culture PBMCs with the antigen for a few days to expand the number of specific T-cells before performing the ELISpot.[17] |
| Suboptimal Antigen Concentration | - Titrate antigen concentration: Perform a dose-response experiment to determine the optimal concentration of the HCV peptide pool.[8] |
| Inappropriate HCV Antigen | - Use broad peptide pools: Employ peptide pools covering multiple HCV proteins (e.g., Core, NS3, NS4, NS5) to increase the likelihood of detecting a response.[10][12] |
| HLA Mismatch | - Consider HLA type: The peptide epitopes used must be able to be presented by the HLA molecules of the donor. Using a pool of overlapping peptides can help circumvent this issue. |
Problem 3: High Variability Between Replicate Wells
This points to inconsistencies in pipetting or cell distribution.
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Calibrate pipettes: Ensure pipettes are properly calibrated. - Careful pipetting: Pipette cell suspensions and reagents accurately and consistently into the center of the wells. Avoid touching the membrane with the pipette tip.[15] |
| Uneven Cell Distribution | - Thoroughly resuspend cells: Gently but thoroughly mix the cell suspension before plating to ensure a homogenous distribution. |
| Edge Effects | - Proper incubation: Ensure even temperature and humidity distribution in the incubator. Avoid stacking plates. |
Experimental Protocols
PBMC Isolation and Cryopreservation
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or citrate).[2][4]
-
Dilution: Dilute the blood 1:1 with sterile PBS at room temperature.[4]
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[4]
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS or cell culture medium by centrifuging at 300 x g for 10 minutes.[4]
-
Cell Counting and Viability: Resuspend the cell pellet and perform a cell count and viability assessment using trypan blue exclusion.
-
Cryopreservation:
HCV ELISpot Assay Protocol (IFN-γ)
-
Plate Coating:
-
Blocking:
-
Cell Plating and Stimulation:
-
Thaw cryopreserved PBMCs rapidly, wash, and resuspend in culture medium.
-
Remove the blocking buffer from the plate.
-
Add 100 µL of cell suspension (e.g., 2-3 x 10^5 cells/well) to each well.[18]
-
Add 100 µL of the HCV peptide pool (at the optimal concentration), positive control (e.g., PHA), or negative control (culture medium) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation.[18]
-
-
Detection:
-
Wash the plate six times with PBS + 0.05% Tween 20 to remove the cells.
-
Add 100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[18]
-
Wash the plate six times with PBS + 0.05% Tween 20.
-
Add 100 µL/well of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBS.
-
-
Spot Development and Analysis:
-
Add 100 µL/well of substrate solution (e.g., BCIP/NBT).
-
Monitor spot development (typically 5-15 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Visualizations
References
- 1. celerion.com [celerion.com]
- 2. Cell collection and handling for ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 3. Effect of cryopreservation of peripheral blood mononuclear cells (PBMCs) on the variability of an antigen-specific memory B cell ELISpot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mabtech.com [mabtech.com]
- 5. immunospot.com [immunospot.com]
- 6. Methodologies for the Analysis of HCV-Specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV-Specific T Cell Responses During and After Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. ELISPOT analysis of hepatitis C virus protein-specific IFN-gamma-producing peripheral blood lymphocytes in infected humans with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimize your ELISpot Assay [fishersci.it]
- 14. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 15. mabtech.com [mabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing T-Cell Proliferation to HCV 88-96
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving T-cell proliferation in response to the Hepatitis C Virus (HCV) core epitope 88-96.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HCV 88-96 epitope in cellular immunity?
The HCV core epitope spanning amino acid residues 88-96 is an immunodominant target for cytotoxic T lymphocytes (CTLs), particularly in individuals expressing the HLA-B*4403 allele.[1][2] A robust CTL response against this epitope is often associated with the control of HCV replication.[1][2] However, in chronic HCV infection, T-cells specific for this and other epitopes can become exhausted, leading to impaired proliferation and effector function.[3]
Q2: What are the common reasons for poor in vitro T-cell proliferation in response to the HCV 88-96 peptide?
Several factors can contribute to suboptimal T-cell proliferation in experimental settings:
-
T-cell Exhaustion: T-cells from chronically infected individuals often exhibit an exhausted phenotype characterized by the upregulation of inhibitory receptors like PD-1 and Tim-3, leading to diminished proliferative capacity upon antigen stimulation.[3][4]
-
Suboptimal Antigen Presentation: Inefficient presentation of the HCV 88-96 peptide by antigen-presenting cells (APCs) can lead to weak T-cell activation.
-
Lack of Co-stimulation: T-cell activation requires two signals: T-cell receptor (TCR) engagement with the peptide-MHC complex and co-stimulatory signals from molecules like CD28 on the T-cell interacting with B7 molecules (CD80/CD86) on the APC.[5][6] Insufficient co-stimulation can result in T-cell anergy or hyporesponsiveness.
-
Inhibitory Cytokines: The presence of inhibitory cytokines, such as IL-10, in the culture microenvironment can suppress T-cell proliferation.[3]
-
Regulatory T-cells (Tregs): An increased frequency of Tregs can actively suppress the proliferation of virus-specific CD8+ T-cells.[7]
Q3: Which cytokines can be used to enhance the proliferation of HCV-specific T-cells?
The addition of certain cytokines to the cell culture can significantly boost T-cell proliferation. These are often referred to as "Signal 3" for T-cell activation.[6]
-
Interleukin-2 (IL-2): A potent T-cell growth factor that is crucial for clonal expansion and the generation of effector and memory T-cells.[8][9]
-
Interleukin-7 (IL-7): Promotes the survival and homeostatic proliferation of memory T-cells. The expression of the IL-7 receptor (CD127) on HCV-specific CD8+ T-cells is associated with better proliferative potential.[8][10]
-
Interleukin-15 (IL-15): Supports the proliferation and survival of memory CD8+ T-cells.[8]
-
Interleukin-21 (IL-21): Can help to reverse T-cell exhaustion and enhance the function of HCV-specific CD8+ T-cells.[8]
Troubleshooting Guides
Issue 1: Low or undetectable proliferation of peripheral blood mononuclear cells (PBMCs) from HCV-infected patients in response to the HCV 88-96 peptide.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| T-cell Exhaustion | Include immune checkpoint inhibitors in the culture, such as anti-PD-1 or anti-Tim-3 antibodies.[3] | Restoration of T-cell proliferative capacity and cytokine secretion.[3] |
| Insufficient Co-stimulation | Add agonistic antibodies against co-stimulatory molecules like CD28 to the culture.[5][11] | Enhanced T-cell activation and proliferation. |
| Presence of Inhibitory Cytokines | Neutralize inhibitory cytokines by adding blocking antibodies, such as anti-IL-10, to the culture medium.[3] | Increased proliferation of HCV-specific CD4+ T-cells.[3] |
| Low Frequency of Antigen-Specific T-cells | Enrich for HCV-specific T-cells using methods like tetramer-coupled magnetic beads before setting up the proliferation assay.[10] | Increased sensitivity of the assay, allowing for the detection of proliferation in low-frequency T-cell populations. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of the HCV 88-96 peptide for T-cell stimulation. | Identification of the peptide concentration that elicits the maximal proliferative response. |
Issue 2: High background proliferation in unstimulated control wells.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Non-specific Mitogenic Activity in Serum | Use heat-inactivated fetal bovine serum (FBS) or switch to a serum-free medium. | Reduction in non-specific T-cell activation. |
| Contamination of Cell Culture | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. | Elimination of contaminating organisms that can cause non-specific lymphocyte activation. |
| Pre-activated T-cells in the Sample | Allow PBMCs to rest in culture for a few hours before adding the stimulus. | Decrease in the baseline activation state of the T-cells. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Labeling
This protocol outlines a common method for measuring T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE) and analyzing dye dilution by flow cytometry.
Materials:
-
PBMCs isolated from whole blood
-
HCV 88-96 peptide (e.g., NEG(L,M,C)GWAGW for HLA-B*4403)[2]
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, L-glutamine, and penicillin/streptomycin)
-
CFSE staining solution
-
Anti-CD3 and anti-CD28 antibodies (positive control)
-
Phytohemagglutinin (PHA) (positive control)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1-10 x 10^6 cells in 1 ml of pre-warmed PBS.
-
Add 1 µl of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells at a concentration of 1-2 x 10^6 cells/ml in complete RPMI-1640 medium.
-
Plate 100 µl of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µl of the appropriate stimulus to the wells:
-
Negative Control: Complete RPMI-1640 medium only.
-
Experimental Condition: HCV 88-96 peptide at a pre-determined optimal concentration.
-
Positive Control: Anti-CD3/CD28 antibodies or PHA.
-
-
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a stepwise dilution of the CFSE dye.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CD8+ T-Cell Exhaustion Phenotype in Chronic Hepatitis C Virus Infection Is Associated With Epitope Sequence Variation [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. immunology.org [immunology.org]
- 7. Regulatory T Cells Suppress In Vitro Proliferation of Virus-Specific CD8+ T Cells during Persistent Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early impairment of hepatitis C virus specific T cell proliferation during acute infection leads to failure of viral clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Responses in Hepatitis C Virus Infection: Historical Overview and Goals for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
HCV Nucleoprotein (88-96) peptide stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV Nucleoprotein (88-96) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the HCV Nucleoprotein (88-96) peptide and what is its primary application?
The HCV Nucleoprotein (88-96) peptide is a nine-amino-acid synthetic peptide with the sequence Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp (NEGLGWAGW). It represents a specific epitope of the Hepatitis C Virus core protein. Its primary application is in immunology research, particularly in studies involving T-cell stimulation and the cellular immune response to HCV infection.
Q2: What are the key challenges associated with the stability of this peptide?
The presence of two tryptophan (Trp) residues in the sequence (NEGLGW AGW ) makes this peptide particularly susceptible to oxidation.[1][2][3][4][5][6][7] Tryptophan's indole ring is highly reactive and can be degraded by factors such as light, heat, moisture, and atmospheric oxygen.[6][7][8] This can lead to a loss of biological activity and the formation of degradation products that may interfere with experimental results.
Q3: How should the lyophilized HCV Nucleoprotein (88-96) peptide be stored?
For optimal stability, the lyophilized peptide should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -80°C; Short-term: -20°C | Minimizes chemical degradation and preserves peptide integrity over time. |
| Light | Store in the dark (e.g., in an amber vial or inside a box) | Protects the tryptophan residues from light-induced degradation.[6][9] |
| Moisture | Store in a desiccator in a tightly sealed vial | Peptides are often hygroscopic and absorbed moisture can accelerate degradation. |
| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation of the tryptophan residues. |
Q4: What is the recommended procedure for reconstituting the HCV Nucleoprotein (88-96) peptide?
Due to its hydrophobic amino acids, careful reconstitution is crucial. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
A general procedure is as follows:
-
Equilibrate the vial: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.
-
Initial Solvent: Based on its sequence, the peptide is likely to have poor water solubility. Therefore, it is recommended to initially dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO).
-
Dilution: Once dissolved in DMSO, slowly add the desired aqueous buffer (e.g., PBS) to the peptide solution with gentle vortexing to reach the final desired concentration.
-
Sterility: Work in a sterile environment and use sterile solvents and equipment to prevent microbial contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has aggregated. | - Try a different organic solvent for initial dissolution (e.g., DMF, isopropanol).- Gentle sonication may help to break up aggregates.- If using an aqueous buffer, ensure the pH is appropriate for the peptide's isoelectric point. |
| Loss of biological activity in T-cell assays | - Peptide degradation due to improper storage.- Oxidation of tryptophan residues.- Repeated freeze-thaw cycles of the reconstituted peptide. | - Ensure lyophilized peptide is stored at -80°C and protected from light and moisture.- Prepare fresh solutions for each experiment from a new aliquot.- Avoid storing the peptide in solution for extended periods. If necessary, store at -80°C in small, single-use aliquots. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution or degradation.- Variability in reconstitution procedure. | - Ensure the peptide is fully dissolved before use.- Use a standardized reconstitution protocol across all experiments.- Perform a stability assessment of your peptide stock solution under your specific experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis | - Peptide degradation (e.g., oxidation, hydrolysis).- Contamination of the sample or solvent. | - Identify the mass of the unexpected peaks using mass spectrometry (MS) to characterize potential degradation products.- Use high-purity solvents and filter them before use.- Ensure proper storage of the peptide to minimize degradation. |
Experimental Protocols
Protocol for Assessing Peptide Stability by HPLC-MS
This protocol provides a framework for conducting a forced degradation study to understand the stability of the HCV Nucleoprotein (88-96) peptide.
1. Sample Preparation:
- Reconstitute the peptide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.
- Prepare separate aliquots of the stock solution for each stress condition.
2. Stress Conditions:
- Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a peptide aliquot. Incubate at 60°C for 24 and 48 hours.
- Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a peptide aliquot. Incubate at 60°C for 24 and 48 hours.
- Oxidation: Add an equal volume of 0.2% H₂O₂ to a peptide aliquot. Incubate at room temperature for 24 and 48 hours.[10]
- Thermal Degradation: Incubate a peptide aliquot (in the reconstitution solvent) at 60°C for 24 and 48 hours.
- Photostability: Expose a peptide aliquot to a light source (e.g., UV lamp) for 24 and 48 hours, alongside a control sample wrapped in foil.
3. Sample Analysis:
- At each time point, neutralize the acidic and basic samples.
- Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).
4. HPLC-MS Parameters (Example):
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Detection: UV at 220 nm and 280 nm. The 280 nm wavelength is particularly useful for monitoring the tryptophan residues.
- MS Detector: Electrospray ionization (ESI) in positive ion mode to identify the mass of the parent peptide and any degradation products.
5. Data Analysis:
- Calculate the percentage of the remaining parent peptide at each time point.
- Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on the expected degradation pathways (e.g., oxidation of tryptophan).
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: HCV Core Protein Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis C virus core protein: Not just a nucleocapsid building block, but an immunity and inflammation modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? [mdpi.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting HCV Peptide ELISpot Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background noise in Hepatitis C Virus (HCV) peptide ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in an HCV peptide ELISpot assay?
High background in ELISpot assays can manifest as either a general darkening of the membrane or as a high number of non-specific spots in negative control wells. The primary causes can be categorized as follows:
-
Cell-related Issues: Poor cell viability, the presence of activated T cells from in vivo activation, or overcrowding of cells in the wells can all contribute to non-specific cytokine secretion.[1][2][3] The use of freshly isolated peripheral blood mononuclear cells (PBMCs) is recommended, but if using frozen cells, allowing them to rest after thawing is crucial to remove debris and improve viability.[1]
-
Reagent and Assay Condition Issues: Contaminants in reagents like media, serum, or DMSO can activate cells non-specifically.[2] Suboptimal concentrations of antibodies, insufficient blocking, or inadequate washing can also lead to high background.[1][4] The choice of serum is critical, as some batches may contain proteins that affect the assay's signal-to-noise ratio.[1]
-
Procedural Issues: Improper plate handling, such as moving the plate during incubation, can cause diffuse spots.[5] Incomplete drying of the membrane before reading can also result in a dark background.[4]
Q2: How does cell viability affect background noise, and what is the acceptable viability percentage?
Cell viability is a critical factor; a high number of dead cells can release cellular components that non-specifically bind to the membrane, leading to high background staining.[5] It is recommended to have a cell viability of over 95%.[6] For frozen PBMCs, a resting period of at least one hour after thawing is advised to help remove dead cells and debris.[1]
Q3: What is the importance of pre-wetting the PVDF membrane, and what is the correct procedure?
PVDF membranes are hydrophobic and require a pre-wetting step to ensure proper binding of the capture antibody.[7] Inadequate pre-wetting can lead to an absence of signal or poorly defined spots.[5] The standard procedure involves incubating the wells with 15-35 µL of 35-70% ethanol for 30-60 seconds, followed by thorough washing with sterile PBS to completely remove the ethanol, which can be toxic to cells and interfere with antibody binding.[1][8][9]
Q4: How can I optimize the blocking step to reduce non-specific binding?
The blocking step is essential to prevent the non-specific binding of antibodies and other proteins to the plate membrane.[10] After coating with the capture antibody, the plate should be blocked with a suitable blocking buffer, such as cell culture medium containing 10% fetal bovine serum or a solution of 1% BSA in PBS, for at least two hours at 37°C.[3][8] It is crucial to test different batches of serum to find one with a low background response.[1]
Q5: What are the best practices for washing the ELISpot plate to minimize background?
Thorough and careful washing is critical to remove unbound reagents and cells, which can otherwise contribute to high background.[2][4] Both sides of the membrane should be washed, especially after the cell incubation and detection antibody steps.[4] Using a wash buffer containing a mild detergent like Tween 20 (typically 0.05%) can help reduce non-specific binding during the washing steps after cell removal.[11] However, Tween 20 should not be used during the initial plate coating and cell incubation steps.[11]
Troubleshooting Guides
Problem 1: High Background Staining (General Darkening of the Membrane)
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed, particularly after cell removal and before substrate addition.[4] Use an automated plate washer if available for consistency, ensuring the dispensing tubes are clean.[10] |
| Contaminated Reagents | Use sterile, endotoxin-free reagents. Filter antibodies and other solutions before use.[5] Test new batches of serum for low background before use in experiments.[1] |
| Over-development of Plate | Reduce the substrate incubation time. Monitor spot development under a microscope and stop the reaction when distinct spots are visible.[4] |
| High DMSO Concentration | Ensure the final concentration of DMSO (from peptide stocks) in the well is low (typically ≤0.5%). High concentrations of DMSO can damage the PVDF membrane.[12] |
| Improper Plate Drying | Allow the plate to dry completely in the dark before reading. Drying overnight at 4°C can enhance the contrast between spots and the background.[4] |
Problem 2: High Number of Spots in Negative Control Wells
| Potential Cause | Recommended Solution |
| Poor Cell Viability | Ensure cell viability is >95%. For frozen cells, allow a resting period of at least 1 hour after thawing to remove dead cells and debris.[1] |
| In Vivo Activated T Cells | Use freshly isolated PBMCs whenever possible. If high background persists, consider that the donor may have an ongoing immune response. |
| Overcrowding of Cells | Optimize the number of cells per well. A typical starting range is 2-3 x 10^5 cells per well.[2] Too many cells can lead to non-specific activation and cytokine secretion.[2][3] |
| Non-Specific Antibody Binding | Ensure adequate blocking. Consider trying different blocking agents (e.g., 1% BSA, non-fat dry milk, or serum from a different species).[3] Titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Carryover of Cytokines | If cells are pre-stimulated before being added to the ELISpot plate, wash the cells thoroughly before plating to remove any secreted cytokines.[5][11] |
Experimental Protocols
Detailed Protocol for a Standard HCV Peptide ELISpot Assay
This protocol outlines the key steps for performing an IFN-γ ELISpot assay with HCV peptides.
Day 1: Plate Coating
-
Pre-wet the PVDF membrane: Add 15 µL of 70% ethanol to each well of the 96-well ELISpot plate. Incubate for 1 minute at room temperature.
-
Wash the plate: Decant the ethanol and immediately wash the plate three times with 200 µL of sterile PBS per well.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Prepare the plate: Decant the capture antibody solution. Wash the plate three times with 200 µL of sterile PBS per well.
-
Block the plate: Add 200 µL of blocking buffer (e.g., RPMI-1640 with 10% FBS) to each well. Incubate for at least 2 hours at 37°C.
-
Prepare cells and peptides:
-
Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour in complete medium. Ensure cell viability is >95%.
-
Resuspend cells to a final concentration of 2-3 x 10^6 cells/mL in complete medium.
-
Prepare 2x concentrated solutions of your HCV peptides and control antigens (e.g., PHA for positive control, medium with DMSO for negative control).
-
-
Add cells and stimuli:
-
Decant the blocking buffer from the plate.
-
Add 50 µL of the 2x peptide/antigen solution to the appropriate wells.
-
Add 50 µL of the cell suspension (containing 1-1.5 x 10^5 cells) to each well.
-
-
Incubate: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator. Do not disturb the plate during this incubation.[5]
Day 3: Detection and Development
-
Wash the plate: Decant the cells and wash the plate six times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well. Ensure to wash both the top and bottom of the membrane.
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in blocking buffer. Add 100 µL to each well. Incubate for 2 hours at 37°C.
-
Wash the plate: Wash the plate three times with wash buffer.
-
Add enzyme conjugate: Add 100 µL of Streptavidin-AP or -HRP to each well. Incubate for 1 hour at room temperature.
-
Wash the plate: Wash the plate three times with wash buffer, followed by two washes with PBS.
-
Add substrate: Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) to each well. Monitor spot development closely.
-
Stop the reaction: Stop the development by washing the plate thoroughly with distilled water.
-
Dry and read: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader.
Visualizations
Caption: Troubleshooting workflow for high background in ELISpot assays.
Caption: Simplified pathway of non-specific IFN-γ secretion.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. mabtech.com [mabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. zellnet.com [zellnet.com]
- 9. m.youtube.com [m.youtube.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. mabtech.com [mabtech.com]
- 12. mabtech.com [mabtech.com]
Technical Support Center: Enhancing Immunogenicity of HCV Nucleoprotein (88-96)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the in vitro immunogenicity of the Hepatitis C Virus (HCV) Nucleoprotein (Core) peptide epitope (88-96), sequence NEGLGWAGW.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the HCV Nucleoprotein (88-96) peptide poorly immunogenic on its own in vitro?
A1: Peptide vaccines, including short epitopes like HCV (88-96), often exhibit low immunogenicity for several reasons.[2][3] They are small molecules that are generally unable to stimulate the innate immune system directly, a crucial first step for inducing a potent adaptive immune response.[2] Furthermore, their small size can lead to rapid degradation by proteases in culture and inefficient uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[2] Without a carrier or adjuvant, they lack the necessary signals to activate APCs and induce the expression of co-stimulatory molecules required for T-cell activation.[2][4]
Q2: What is the primary mechanism for this peptide to induce an immune response?
A2: The HCV Nucleoprotein (88-96) is a minimal and optimal cytotoxic T lymphocyte (CTL) epitope recognized in association with the human leukocyte antigen (HLA) B44.[5][6] Its primary mechanism is to be presented on MHC class I molecules of APCs to prime and activate HCV-specific CD8+ T-cells.[7][8] These activated CTLs can then recognize and eliminate HCV-infected cells.[6][8]
Q3: Can this peptide also stimulate CD4+ T-helper cells?
A3: As a short 9-mer peptide, HCV (88-96) is primarily a CTL epitope designed to fit into the MHC class I groove. For robust and sustained immune responses, activation of CD4+ T-helper cells is often necessary. To achieve this, the peptide can be combined with known T-helper epitopes, such as the Pan-HLA-DR-binding epitope (PADRE), or delivered using systems that promote broader immune activation.[9][10]
Q4: What are adjuvants and why are they necessary for in vitro experiments with this peptide?
A4: Adjuvants are substances that enhance the immunogenicity of an antigen.[4][11] For in vitro studies, they are critical because they mimic the signals that pathogens provide to the innate immune system.[4] They can activate APCs through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the upregulation of MHC and co-stimulatory molecules, and the production of pro-inflammatory cytokines, which are essential for T-cell priming and differentiation.[4][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low T-Cell Proliferation (e.g., CFSE assay) | 1. Inefficient peptide uptake by APCs.2. Insufficient APC activation.3. Suboptimal peptide concentration.4. Poor viability of APCs or T-cells. | 1. Use a delivery system like liposomes or pulse dendritic cells (DCs) directly.[7][10]2. Add an adjuvant such as a TLR agonist (e.g., MPL, CpG) to the culture.[4][12]3. Titrate the peptide concentration (typically 1-10 µM) to find the optimal dose.[13]4. Check cell viability with Trypan Blue before and after the experiment. Ensure proper handling and culture conditions. |
| Weak IFN-γ Signal (ELISpot assay) | 1. Skewed T-cell response (not Th1).2. Insufficient number of precursor T-cells.3. Technical issues with the assay. | 1. Include a Th1-polarizing adjuvant like CpG ODN or Poly(I:C) during APC stimulation.[9][11]2. Increase the ratio of effector cells to APCs or perform an in vitro restimulation step to expand the antigen-specific T-cell population.[13][14]3. Verify the activity of antibodies and substrate. Run positive (e.g., PHA/ConA) and negative controls.[15] |
| No Cytotoxicity Detected (51Cr Release Assay) | 1. Target cells do not express the correct HLA type (e.g., HLA-B44 for this specific peptide).2. Inefficient peptide loading onto target cells.3. Low effector-to-target (E:T) ratio. | 1. Use target cells that are verified to express HLA-B44 or other relevant restricting HLA alleles.[6]2. Incubate target cells with a high concentration of the peptide (e.g., 200 mg/L) overnight to ensure sufficient loading.[16]3. Perform the assay using a range of E:T ratios (e.g., 100:1, 50:1, 10:1) to find the optimal condition for lysis.[16] |
| High Background Signal in Assays | 1. Contamination of cell cultures.2. Non-specific activation by adjuvant or peptide batch.3. Alloreactivity between different donor cells. | 1. Maintain sterile technique and regularly test for mycoplasma.2. Test the adjuvant and peptide alone (without APCs or with irrelevant peptides) to check for non-specific effects. Ensure high purity of the synthesized peptide.3. Use autologous APCs and T-cells whenever possible to avoid mixed lymphocyte reactions. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of HCV-Specific CTLs This table summarizes reported cytotoxicity data from studies using HCV peptides to stimulate CTLs in vitro.
| Peptide Epitope | HLA Restriction | Effector Cells | Target Cells | Specific Lysis (%) | Reference |
| Core (150-158) | HLA-A2 | PBMC from HCV+ donors | Autologous peptide-labeled cells | 37.5% and 15.8% | [16] |
| Core (129-144) | H-2Dd (murine) | Splenocytes from immunized mice | Peptide-labeled P815 cells | >50% at 30:1 E:T ratio | [13] |
| Core (88-96) | HLA-B44 | CTLs from chronic HCV patients | Peptide-labeled cells | Inversely correlated with viral load | [6][8] |
Table 2: Adjuvants and Delivery Systems for Enhancing HCV Peptide Immunogenicity This table outlines various adjuvants and systems used to boost immune responses to HCV antigens.
| Adjuvant/System | Mechanism of Action | Observed In Vitro/In Vivo Effect | Reference |
| Immunomax | Activates dendritic cells (likely via TLR4) | Effective formation of specific antibodies to HCV E2 peptide constructs.[17] | [2][17] |
| Monophosphoryl Lipid A (MPL) | TLR4 Agonist | Promotes Th1 responses through release of proinflammatory cytokines (TNF, IL-2, IFN-γ).[4] | [4] |
| CpG ODN | TLR9 Agonist | Enhances HCV-specific Th1-type immune responses when used with protein immunization.[12] | [12] |
| Lipopeptides (e.g., Pam2Cys) | TLR2 Agonist | Potent immunostimulants; can enhance the immunogenicity of HCV structural proteins.[3][18][19] | [3][18][19] |
| Dendritic Cells (DCs) | Professional Antigen-Presenting Cells | Pulsing DCs with HCV antigens/peptides successfully triggers the generation of CTLs and specific T-cell priming.[7][20] | [7][20][21] |
| Heterologous DNA Prime/Protein Boost | Immunization Strategy | Circumvents suppression by intracellular core expression and induces a strong immune response.[22] | [22] |
Experimental Protocols & Visualizations
Protocol 1: Pulsing Dendritic Cells (DCs) with HCV (88-96) Peptide
This protocol describes the generation of monocyte-derived DCs and their subsequent pulsing with the HCV peptide, a critical step for in vitro T-cell activation experiments.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human GM-CSF (50 ng/mL)
-
Recombinant human IL-4 (50 ng/mL)
-
HCV Nucleoprotein (88-96) peptide (10 µg/mL)
-
Maturation factors: LPS (100 ng/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for monocytes, plate PBMCs in a culture flask for 2 hours at 37°C. Non-adherent cells are washed off, leaving an adherent monocyte population.
-
Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 5-6 days to differentiate them into immature DCs (iDCs).
-
On day 6, harvest the iDCs and pulse them by adding the HCV (88-96) peptide to the culture medium at a final concentration of 10 µg/mL.
-
Simultaneously, add maturation factors (e.g., LPS) to induce DC maturation.
-
Incubate the peptide-pulsed DCs for 18-24 hours.
-
After incubation, the mature, peptide-loaded DCs are ready to be used as stimulators in T-cell co-culture assays.
Caption: Experimental workflow for generating and pulsing dendritic cells.
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol measures the frequency of antigen-specific T-cells based on their secretion of IFN-γ upon re-stimulation.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-IFN-γ capture antibody.
-
Peptide-pulsed APCs (e.g., DCs from Protocol 1) or peptide alone.
-
Effector cells (CD8+ T-cells from the co-culture).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP).
-
BCIP/NBT substrate.
-
ELISpot reader.
Methodology:
-
Prepare the ELISpot plate according to the manufacturer's instructions (typically involves washing and blocking).
-
Add effector cells (e.g., 2 x 105 cells/well) to the wells.
-
Add the stimulating antigen: either peptide-pulsed APCs (at a 10:1 effector:stimulator ratio) or the HCV (88-96) peptide directly (10 µg/mL).
-
Include a positive control (e.g., PHA or Concanavalin A) and a negative control (effector cells with unpulsed APCs or no peptide).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[8]
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour.
-
Wash the plate and add the BCIP/NBT substrate. Allow spots to develop until distinct spots are visible (15-30 minutes).
-
Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Caption: TLR4-mediated signaling enhances DC activation and T-cell priming.
Protocol 3: Standard 51Cr Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide epitope.
Materials:
-
Target cells (e.g., an HLA-B44 positive cell line).
-
Effector cells (CTLs generated from in vitro stimulation).
-
Sodium Chromate (Na251CrO4).
-
HCV (88-96) peptide.
-
Triton X-100 (for maximum release).
-
Gamma counter.
Methodology:
-
Label the target cells by incubating them with 51Cr (e.g., 100 µCi per 106 cells) for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess 51Cr.
-
During the final wash, resuspend the cells in medium containing the HCV (88-96) peptide (10-20 µg/mL) to load the peptide onto their MHC class I molecules. Incubate for at least 30 minutes.
-
Plate the effector cells in a 96-well U-bottom plate at different concentrations to achieve various E:T ratios (e.g., 100:1, 50:1, 10:1).
-
Add a constant number of labeled, peptide-pulsed target cells to each well (e.g., 5 x 103 cells/well).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: A logical guide for troubleshooting poor T-cell responses.
References
- 1. qyaobio.com [qyaobio.com]
- 2. View of The Influence of Adjuvants on Antigenic Properties of Peptide Constructs Composed of Hepatitis C Virus Envelope Protein E2 Fragments | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Immunopotentiating and Delivery Systems for HCV Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. Dendritic cell-based immunity and vaccination against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 13. journals.asm.org [journals.asm.org]
- 14. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 17. The Influence of Adjuvants on Antigenic Properties of Peptide Constructs Composed of Hepatitis C Virus Envelope Protein E2 Fragments | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 18. Production and immunogenicity of different prophylactic vaccines for hepatitis C virus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. Enhancement of the expression of HCV core gene does not enhance core-specific immune response in DNA immunization: advantages of the heterologous DNA prime, protein boost immunization regimen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming T-cell Exhaustion in Long-Term HCV Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying T-cell exhaustion in chronic Hepatitis C Virus (HCV) infection.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal in ELISpot assay for IFN-γ secretion from HCV-specific T-cells. | 1. Low frequency of antigen-specific T-cells. 2. Suboptimal antigen concentration. 3. Poor cell viability. 4. Incorrect incubation time. 5. Inactive reagents (e.g., antibodies, substrate). | 1. Increase the number of Peripheral Blood Mononuclear Cells (PBMCs) per well (up to 3 x 105).[1] Consider using magnetic bead enrichment for HCV-specific T-cells.[2] 2. Titrate the concentration of your HCV peptides or antigens (typically 1-10 µg/mL).[1] 3. Ensure high viability of PBMCs after thawing (>90%). Use a gentle thawing protocol and allow cells to rest before the assay. 4. Optimize incubation time; for IFN-γ ELISpot, 24-30 hours is generally recommended.[1] 5. Check the expiration dates and storage conditions of all reagents. Test new batches of antibodies and substrates with positive controls (e.g., PHA, CEF peptide pools).[1] |
| High background in flow cytometry staining for inhibitory receptors (e.g., PD-1, Tim-3). | 1. Non-specific antibody binding to Fc receptors. 2. Dead cells binding non-specifically to antibodies. 3. Insufficient washing steps. 4. Autofluorescence of target cells. | 1. Include an Fc block step in your staining protocol before adding specific antibodies. Use isotype controls to determine the level of non-specific binding.[3] 2. Use a viability dye (e.g., Live/Dead stain) to exclude dead cells from your analysis.[4] 3. Ensure adequate washing of cells between antibody incubation steps. 4. Include an unstained control to assess the level of autofluorescence. If high, consider using brighter fluorochromes for your markers of interest. |
| Low resolution between cell generations in CFSE proliferation assay. | 1. Uneven CFSE labeling of cells. 2. High cell death during culture. 3. Insufficient stimulation of T-cells. 4. CFSE concentration is too high or too low. | 1. Ensure a single-cell suspension before adding CFSE. Vortex the cells gently during the addition of CFSE for uniform labeling.[5] 2. Optimize cell culture conditions to maintain high viability. Titrate the concentration of stimulating antigen to avoid over-stimulation and activation-induced cell death. 3. Ensure the stimulating antigen (e.g., HCV peptides) is at an optimal concentration and that antigen-presenting cells are functional. 4. Titrate the CFSE concentration for your specific cell type (typically 1-5 µM for lymphocytes).[5][6] |
| Difficulty detecting intracellular cytokines (e.g., IFN-γ, TNF-α) in HCV-specific T-cells. | 1. Inefficient blocking of cytokine secretion. 2. Insufficient stimulation time. 3. Incorrect permeabilization/fixation procedure. 4. Low frequency of cytokine-producing cells. | 1. Use a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) during the last 4-6 hours of stimulation.[4][7] 2. The optimal stimulation time for intracellular cytokine detection is typically 6 hours.[7] 3. Use a commercially available fixation/permeabilization kit or a well-validated protocol. Ensure the permeabilization buffer is used for all subsequent intracellular staining and washing steps.[4][8] 4. Increase the number of events acquired on the flow cytometer to detect rare events. Consider an initial enrichment of antigen-specific T-cells. |
Frequently Asked Questions (FAQs)
Q1: What are the key markers to identify exhausted T-cells in chronic HCV infection?
A1: The hallmark of exhausted T-cells is the sustained upregulation of multiple inhibitory receptors. The most commonly studied in the context of chronic HCV are PD-1 (Programmed cell death protein 1) and Tim-3 (T-cell immunoglobulin and mucin domain-containing protein 3).[9] Co-expression of both PD-1 and Tim-3 often delineates a more severely exhausted T-cell population.[10][11][12] Other markers such as CTLA-4, LAG-3, and 2B4 can also be investigated.[2][13] Additionally, exhausted T-cells often exhibit low expression of the IL-7 receptor alpha chain (CD127).[11]
Q2: Is T-cell exhaustion in chronic HCV reversible?
A2: T-cell exhaustion is a spectrum, and its reversibility depends on the stage of exhaustion. Early or "progenitor" exhausted T-cells may regain function, while terminally exhausted T-cells are less likely to be rescued. Treatment with direct-acting antivirals (DAAs) can lead to a partial reversal of T-cell exhaustion.[14] Studies have shown that after successful DAA therapy, there is a decrease in the expression of inhibitory receptors like PD-1 and Tim-3, and an improvement in T-cell proliferation and cytokine production.[14][15] However, some "epigenetic scars" may remain, preventing a complete restoration to a memory T-cell phenotype.[16]
Q3: How can I model T-cell exhaustion in vitro for my studies?
A3: An in vitro model of T-cell exhaustion can be generated by repeated stimulation of T-cells.[17][18][19] This can be achieved by culturing PBMCs or purified T-cells with HCV-specific peptides for an extended period, with repeated additions of the antigen.[19] Another approach is the use of anti-CD3 and anti-CD28 antibodies for repeated polyclonal stimulation.[17][18] The development of an exhausted phenotype can be monitored by the progressive upregulation of inhibitory receptors (PD-1, Tim-3) and a decline in effector functions (cytokine production, proliferation) over time.
Q4: What are appropriate positive and negative controls for in vitro T-cell stimulation assays?
A4:
-
Negative Controls: Unstimulated cells (cells with media only) and cells stimulated with an irrelevant peptide (e.g., a peptide from a different virus that the donor has not been exposed to).
-
Positive Controls: A mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin for polyclonal T-cell activation.[7] Alternatively, a pool of peptides from a common virus that most donors are expected to have memory T-cells for, such as Cytomegalovirus (CMV) or Epstein-Barr virus (EBV) (often referred to as CEF peptides), can be used as an antigen-specific positive control.[1]
Q5: Should I use whole PBMCs or purified T-cells for my functional assays?
A5: The choice depends on your specific research question. Using whole PBMCs is more representative of the in vivo environment as it includes antigen-presenting cells (APCs) necessary for processing and presenting antigens to T-cells. For assays like ELISpot and CFSE proliferation assays with peptide stimulation, PBMCs are generally used.[1][5] If you want to study the intrinsic properties of T-cells or are using polyclonal stimuli that do not require APCs (like anti-CD3/CD28 beads), purified T-cells can be used.
Quantitative Data Summary
Table 1: Expression of Inhibitory Receptors on CD8+ T-cells in Chronic HCV Infection
| Patient Cohort | PD-1+ (%) | Tim-3+ (%) | PD-1+Tim-3+ (%) | Reference |
| Chronic HCV (Peripheral Blood) | Significantly higher than healthy controls | Significantly higher than healthy controls | ~22.33% | [11] |
| Chronic HCV (Intrahepatic) | Significantly higher than peripheral blood | Significantly higher than peripheral blood | Highest proportion | [10][11] |
| Resolved HCV | Lower than chronic HCV | Lower than chronic HCV | ~4% | [10] |
| Healthy Controls | Low | Low | ~4% | [11] |
Table 2: Impact of DAA Therapy on T-cell Exhaustion Markers in Chronic HCV Patients
| Marker | Pre-DAA Treatment | Post-DAA Treatment (SVR) | Reference |
| PD-1 on CD8+ T-cells | Elevated | Significantly reduced | [15] |
| Tim-3 on CD8+ T-cells | Elevated | Significantly reduced | [14] |
| PD-1 and Tim-3 co-expression on CD8+ T-cells | Elevated | Significantly decreased | [14] |
| T-cell Proliferation | Impaired | Partially restored | [14] |
| Cytokine Production (IFN-γ, IL-2) | Decreased | Increased | [14] |
Detailed Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for HCV-Specific T-cells
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
HCV peptide pools (e.g., NS3, NS4, NS5)
-
Positive control: PHA or CEF peptide pool
-
Negative control: DMSO (peptide solvent) or irrelevant peptide
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
PBMCs isolated from whole blood
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS (e.g., 10 µg/mL).
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 5 times with sterile PBS to remove the coating antibody.
-
Block the plate with complete RPMI medium for at least 1 hour at 37°C.
-
Thaw and count PBMCs. Resuspend cells in complete RPMI medium at a concentration of 2-3 x 106 cells/mL.
-
Add 100 µL of the cell suspension to each well (2-3 x 105 cells/well).
-
Add 100 µL of the appropriate stimulus (HCV peptides, positive control, or negative control) to the wells in duplicate or triplicate. The final peptide concentration is typically 1-5 µg/mL.
-
Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-ALP or -HRP conjugate diluted in PBST.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
-
Development and Analysis:
-
Add the substrate solution and incubate until distinct spots emerge (usually 5-20 minutes).
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Materials:
-
PBMCs
-
HCV peptide pools
-
Positive control (e.g., PMA/Ionomycin or SEB)
-
Negative control (unstimulated)
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, PD-1, Tim-3)
-
Viability dye
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS tubes
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 106 PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.
-
Add stimuli (HCV peptides, positive control, negative control).
-
Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.
-
Add the protein transport inhibitor for the last 4-5 hours of incubation.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with the viability dye according to the manufacturer's protocol.
-
Wash the cells.
-
Stain with the cocktail of surface antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the cocktail of intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single lymphocytes, then on CD8+ T-cells, and finally assessing the expression of cytokines and inhibitory receptors.
-
Protocol 3: CFSE T-cell Proliferation Assay
Materials:
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
HCV peptide pools
-
Positive control (e.g., PHA)
-
Negative control (unstimulated)
-
Complete RPMI medium
-
FACS tubes
Procedure:
-
CFSE Labeling:
-
Resuspend PBMCs at 10-20 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex gently.
-
Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with a large volume of complete RPMI medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate 1-2 x 106 cells per well in a 96-well plate.
-
Add stimuli (HCV peptides, positive control, negative control).
-
Culture for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest the cells from the culture plate.
-
Stain with surface antibodies (e.g., CD3, CD8) and a viability dye as described in the ICS protocol.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring the FITC/GFP channel is used to detect the CFSE signal.
-
-
Analysis:
-
Gate on live, single lymphocytes, then on the T-cell population of interest (e.g., CD8+).
-
Analyze the CFSE histogram to identify distinct peaks, each representing a cell division. The unstimulated control will show a single bright peak representing the parent generation.
-
Mandatory Visualizations
Caption: PD-1 signaling pathway in T-cell exhaustion.
Caption: Tim-3 signaling pathway in T-cell exhaustion.
Caption: Experimental workflow for Intracellular Cytokine Staining.
References
- 1. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of T Cell Exhaustion in Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 4. Intracellular Cytokine Staining Protocol [anilocus.com]
- 5. bu.edu [bu.edu]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Frontiers | CD8+ T-Cell Exhaustion Phenotype in Chronic Hepatitis C Virus Infection Is Associated With Epitope Sequence Variation [frontiersin.org]
- 10. Tim-3 expression on PD-1+ HCV-specific human CTLs is associated with viral persistence, and its blockade restores hepatocyte-directed in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative Immune Regulator Tim-3 Is Overexpressed on T Cells in Hepatitis C Virus Infection and Its Blockade Rescues Dysfunctional CD4+ and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Cure of chronic hepatitis C virus infection after DAA treatment only partially restores the functional capacity of exhausted T cell subsets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 18. pharmacy.uams.edu [pharmacy.uams.edu]
- 19. Rapid in vitro generation of bona fide exhausted CD8+ T cells is accompanied by Tcf7 promotor methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for HCV Peptide T-Cell Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time for Hepatitis C Virus (HCV) peptide T-cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for HCV peptide stimulation in an ELISpot assay?
A1: The recommended incubation time for an IFN-γ ELISpot assay with HCV peptides is generally between 24 to 40 hours.[1][2] However, the optimal time can vary depending on the specific cytokine being detected. It is advisable to perform a time kinetic study to determine the best incubation period for your experimental setup.[1] For some assays, incubation can be as short as 12-48 hours for IFN-γ.[3] A 36-hour incubation has also been reported for IFN-γ ELISpot assays.[4]
Q2: How does the incubation time differ for intracellular cytokine staining (ICS) assays?
A2: Incubation times for ICS are significantly shorter than for ELISpot assays. A common protocol involves an initial stimulation with peptides for 1-2 hours, followed by the addition of a protein transport inhibitor (like Brefeldin A or Monensin) and a further incubation of 4-6 hours.[5] The total stimulation time is typically around 5-6 hours.[6] Some protocols suggest a total of 4 hours of stimulation in the presence of a protein transport inhibitor.[7]
Q3: Can I use cryopreserved PBMCs for these assays? How does that affect incubation?
A3: Yes, cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) can be used for both ELISpot and ICS assays.[1] It is recommended to allow cryopreserved cells a resting period of 18-24 hours after thawing before setting up the experiment.[8] This allows the cells to recover and can lead to more reliable results. The subsequent incubation times with peptides remain within the ranges mentioned for fresh PBMCs.
Q4: What are the consequences of suboptimal incubation times?
A4:
-
Too short: An insufficient incubation time may not allow for adequate T-cell activation and cytokine production, leading to false-negative results or an underestimation of the T-cell response.
-
Too long: Overly long incubation can lead to increased background noise in ELISpot assays, making it difficult to distinguish true spots.[1] In ICS, extended culture can result in cell death and reduced cytokine detection.[5] For proliferation assays, which have longer incubation periods (e.g., 5 days for a ³H-thymidine incorporation assay), timing is also critical for observing the peak proliferative response.[1]
Troubleshooting Guides
Issue 1: High Background in ELISpot Assay
| Potential Cause | Troubleshooting Step |
| Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment (e.g., 18, 24, 36, 48 hours) to find the optimal window with the best signal-to-noise ratio. An incubation time of more than 1 hour with the detection antibody may also increase background.[1] |
| Cell density is too high. | Reduce the number of cells per well. A typical range is 200,000 to 300,000 PBMCs per well.[1] Using fewer than 200,000 cells per well is generally not recommended.[1] |
| Inadequate washing. | Ensure thorough washing steps. Residual media components or unbound reagents can contribute to background. Washing with PBS without Tween-20 is important before spot development as Tween-20 can interfere with spot formation.[1] |
| Contamination. | Maintain aseptic technique throughout the protocol to prevent microbial contamination, which can cause non-specific cytokine release. |
Issue 2: Weak or No Signal in ICS Assay
| Potential Cause | Troubleshooting Step |
| Incubation time is too short. | Ensure the total stimulation time is at least 4-6 hours, with the final 4-5 hours in the presence of a protein transport inhibitor.[5] |
| Ineffective protein transport inhibitor. | Verify the concentration and activity of Brefeldin A or Monensin. These are crucial for accumulating cytokines intracellularly. |
| Low frequency of antigen-specific T-cells. | The frequency of HCV-specific T-cells in peripheral blood can be very low (<1%).[9][10] Consider using T-cell lines expanded with the peptide of interest for in vitro stimulation if ex vivo responses are weak.[1][11] |
| Peptide concentration is not optimal. | Titrate the peptide concentration. A final concentration of 1-2 µg/mL is a common starting point.[1] |
Quantitative Data Summary
Table 1: Recommended Incubation Times for Different T-Cell Assays
| Assay Type | Analyte | Recommended Incubation Time | Reference |
| ELISpot | IFN-γ | 12 - 48 hours | [3] |
| ELISpot | IFN-γ | 24 - 40 hours | [1][2] |
| ELISpot | IFN-γ | 30 hours | [1] |
| ELISpot | IFN-γ | 36 hours | [4] |
| Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α, IL-2 | 4 - 6 hours (with protein transport inhibitor) | [5][12] |
| ³H-Thymidine Incorporation | T-cell Proliferation | 5 days | [1] |
Table 2: Typical Reagent Concentrations for T-Cell Stimulation
| Reagent | Typical Final Concentration | Assay Type | Reference |
| HCV Peptides | 1 - 2 µg/mL | ELISpot, Proliferation | [1] |
| PHA (Positive Control) | 1 µg/mL | ELISpot, Proliferation | [1] |
| PBMCs (per well) | 2 x 10⁵ - 3 x 10⁵ | ELISpot, Proliferation | [1] |
| Brefeldin A | 10 µg/mL | ICS | [5] |
| Monensin | 2 µM | ICS | [5] |
Experimental Protocols
Detailed Methodology: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.[1] Pre-wetting the membrane with 35% ethanol for one minute can enhance protein binding.[1]
-
Cell Preparation: Thaw and rest cryopreserved PBMCs or use fresh PBMCs. Resuspend cells in complete medium at a concentration of 3 x 10⁶ cells/mL.[1]
-
Blocking: Wash the coated plate and block with complete medium for at least 2 hours at 37°C.[13]
-
Stimulation: Add 100 µL of the PBMC suspension (3 x 10⁵ cells) to each well. Add 100 µL of the HCV peptide solution at a final concentration of 1-2 µg/mL.[1] Include positive (e.g., PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-40 hours.[1][2] Do not disturb the plate during this time.[1]
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C.[13]
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.[13]
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development (typically 5-15 minutes) and stop the reaction by washing with water.
-
Analysis: Air dry the plate and count the spots using an automated ELISpot reader.
Detailed Methodology: Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at 1 x 10⁷ cells/mL in complete medium.
-
Stimulation: Add 1 x 10⁶ PBMCs to each tube or well. Add the HCV peptide pool to a final concentration of 1-2 µg/mL. Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Initial Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.[5]
-
Protein Transport Inhibition: Add a protein transport inhibitor such as Brefeldin A (10 µg/mL) or Monensin (2 µM).[5]
-
Second Incubation: Continue to incubate for an additional 4-5 hours.[5]
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 20 minutes at 4°C.[5]
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit or a solution of paraformaldehyde and saponin.[5]
-
Intracellular Staining: Stain with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C or room temperature.[5]
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
Visualizations
Caption: Experimental workflow for an HCV-specific IFN-γ ELISpot assay.
Caption: Experimental workflow for intracellular cytokine staining (ICS).
Caption: Troubleshooting logic for common T-cell stimulation issues.
References
- 1. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mabtech.com [mabtech.com]
- 4. T cell immunity and HCV reinfection after cure of chronic hepatitis C with an interferon-free antiviral regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. stemcell.com [stemcell.com]
- 7. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 8. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 9. Methodologies for the Analysis of HCV-Specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methodologies for the Analysis of HCV-Specific CD4+ T Cells [frontiersin.org]
- 11. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo [frontiersin.org]
- 13. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
Validation & Comparative
Comparison Guide: Validating T-Cell Reactivity to HCV Nucleoprotein (88-96)
This guide provides a comprehensive comparison of common methodologies for validating T-cell reactivity to the Hepatitis C Virus (HCV) Nucleoprotein (Core) epitope spanning amino acids 88-96. It is designed for researchers, scientists, and drug development professionals engaged in immunological studies and vaccine development. The HCV Core protein is a frequent target of the cellular immune response, and understanding the T-cell reactivity to its epitopes is crucial for assessing viral clearance and immunopathology.[1][2]
Comparison of Key Validation Assays
The validation of antigen-specific T-cell responses is fundamental to immunology research.[1] Several techniques are available, each offering distinct advantages and limitations. The primary methods—Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and MHC Tetramer Staining—are compared below. While ELISpot and ICS are functional assays that measure cytokine production, MHC Tetramer staining directly quantifies T-cells specific to an epitope, regardless of their immediate functional state.[3][4][5]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the three most prevalent assays used to validate T-cell reactivity.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC Tetramer Staining |
| Primary Output | Quantifies frequency of cytokine-secreting cells (Spot-Forming Cells/10^6 PBMCs) | Percentage of cells producing specific intracellular cytokines | Percentage of T-cells with epitope-specific T-Cell Receptors (TCRs) |
| Type of Data | Functional (Secretion) | Functional (Production) & Phenotypic | Phenotypic (Binding) |
| Sensitivity | Very High (can detect as low as 1 in 100,000 cells)[3] | High | Moderate to High (detection limit ~0.02% of CD8+ T-cells)[4] |
| Cell Phenotyping | Limited (can be combined with cell sorting) | Yes (multi-color flow cytometry allows simultaneous surface marker analysis)[5] | Yes (easily combined with surface marker staining for CD8, CD45RO, etc.)[6] |
| Multiplexing | Possible (FluoroSpot for 2-3 analytes) | High (can measure multiple cytokines and cell markers simultaneously) | Limited to different fluorochromes on tetramers |
| Cell Viability | Requires live, functional cells for secretion | Cells are fixed; analysis can be done later. Allows exclusion of dead cells.[7] | Requires live cells for initial staining. |
| Cell Requirement | Low per well, but often run in triplicate, making total cell need similar to ICS.[7][8] | Moderate (typically 1-2 x 10^6 cells per condition) | Moderate (typically 1-2 x 10^6 cells per condition)[9] |
| Throughput | High (96-well plate format) | Moderate to High (depends on autosampler availability) | Moderate to High |
Visualized Workflows and Pathways
Experimental and Biological Diagrams
To clarify the processes involved in T-cell validation, the following diagrams illustrate a typical experimental workflow, the underlying T-cell activation pathway, and a conceptual comparison of the primary assays.
Caption: General experimental workflow for validating T-cell reactivity.
Caption: Simplified T-cell receptor signaling upon epitope recognition.
Caption: Conceptual comparison of key assay features.
Experimental Protocols
The following sections provide standardized protocols for the three primary assays discussed. These are generalized methodologies and should be optimized for specific laboratory conditions and reagents.
ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.[3][10]
-
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture and biotinylated detection antibodies (e.g., for IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
HCV NP (88-96) peptide
-
PBMCs (freshly isolated or properly cryopreserved)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., Phytohemagglutinin - PHA) and negative control (medium only) wells
-
-
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and coat the wells with the capture antibody overnight at 4°C.[10]
-
Blocking: Wash the plate and block with culture medium for at least 1 hour to prevent non-specific binding.
-
Cell Plating: Prepare a cell suspension of PBMCs. Add cells to the wells, typically 2-3 x 10^5 cells per well.[11]
-
Stimulation: Add the HCV NP (88-96) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include positive and negative control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[11]
-
Detection: Lyse cells with cold water and wash the plate. Add the biotinylated detection antibody and incubate for ~2 hours at room temperature.
-
Enzyme Conjugation: Wash and add the streptavidin-enzyme conjugate. Incubate for ~1 hour.
-
Development: Wash thoroughly and add the substrate. Monitor for spot development. Stop the reaction by washing with water once spots are clearly visible.
-
Analysis: Air-dry the plate completely and count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) Protocol
ICS is a flow cytometry-based assay that allows for the simultaneous analysis of cytokine production and cell surface markers.[12][13]
-
Materials:
-
HCV NP (88-96) peptide
-
PBMCs
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)[14]
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8)
-
Fixable viability dye
-
Fixation and permeabilization buffers
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS tubes or 96-well U-bottom plates
-
-
Procedure:
-
Stimulation: Incubate 1-2 x 10^6 PBMCs per well with the HCV NP (88-96) peptide for a total of ~6 hours.[14]
-
Protein Transport Inhibition: After the initial 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate inside the cell.[11]
-
Surface Staining: Harvest the cells and wash. Stain with a fixable viability dye to exclude dead cells. Then, stain with fluorochrome-conjugated surface antibodies for 20-30 minutes at 4°C.[12]
-
Fixation: Wash the cells and fix them using a fixation buffer (e.g., paraformaldehyde-based) for ~20 minutes at room temperature.[12] This step stabilizes the cell membrane and cross-links proteins.
-
Permeabilization: Wash the fixed cells and resuspend them in a permeabilization buffer (e.g., saponin-based). This allows antibodies to access intracellular antigens.[15]
-
Intracellular Staining: Add the fluorochrome-conjugated cytokine antibodies to the permeabilized cells. Incubate for at least 30 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD8+ T-cells, and finally quantify the percentage of cells positive for the cytokine(s) of interest.
-
MHC Class I Tetramer Staining Protocol
This technique directly identifies T-cells with TCRs that recognize the specific HCV NP (88-96) peptide presented by a particular HLA allele (e.g., HLA-A2).[16][17]
-
Materials:
-
Fluorochrome-labeled MHC Class I Tetramer folded with the HCV NP (88-96) peptide
-
PBMCs
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8)
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)[6]
-
FACS tubes or 96-well U-bottom plates
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 1-2 x 10^6 PBMCs in FACS buffer.[9]
-
Tetramer Staining: Add the MHC Tetramer reagent to the cells. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[6][18] The optimal temperature can be tetramer-dependent.
-
Surface Staining: Without washing, add the cocktail of surface marker antibodies (e.g., anti-CD3, anti-CD8) to the cells.
-
Incubation: Incubate for an additional 30 minutes at 4°C.[9]
-
Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound antibodies and tetramer.[6]
-
Viability Staining (Optional but Recommended): If a viability dye is used, it should be performed before the tetramer staining step according to the manufacturer's protocol.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer immediately.
-
Analysis: Gate on live, single lymphocytes, then on CD8+ T-cells. Within the CD8+ population, identify the cells that are positive for the tetramer staining. The frequency is typically reported as a percentage of total CD8+ T-cells.
-
References
- 1. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring T-Cell Immunity to Hepatitis C Virus: Insights from Different Vaccine and Antigen Presentation Strategies [mdpi.com]
- 3. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Measurement of Hepatitis C Virus Core-Specific CD8+ T-Cell Responses in the Livers or Peripheral Blood of Patients by Using Autologous Peripheral Blood Mononuclear Cells as Targets or Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 7. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. eaglebio.com [eaglebio.com]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. stemcell.com [stemcell.com]
- 12. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. In situ staining using MHC class I tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lubio.ch [lubio.ch]
- 18. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
Comparative Immunogenicity of HCV Nucleoprotein (88-96) vs. Other Key Epitopes
A detailed guide for researchers and drug development professionals on the T-cell immunogenicity of prominent Hepatitis C Virus epitopes.
This guide provides a comparative analysis of the immunogenicity of the Hepatitis C Virus (HCV) Nucleoprotein (Core) epitope spanning amino acids 88-96 with other well-characterized HCV epitopes. The data presented is compiled from multiple studies to offer a quantitative and qualitative overview of T-cell responses, aiding in the selection of targets for vaccine development and immunotherapeutic strategies.
Quantitative Comparison of T-Cell Responses
The following table summarizes the magnitude of interferon-gamma (IFN-γ) responses to various HCV epitopes as measured by Enzyme-Linked Immunospot (ELISpot) assays in chronically infected patients. Data is presented as Spot Forming Cells (SFC) per million Peripheral Blood Mononuclear Cells (PBMC). It is important to note that these values are derived from different studies and cohorts, and direct comparison should be approached with caution due to variations in experimental conditions and patient HLA types.
| Epitope | Protein | Amino Acid Sequence | HLA Restriction | Mean IFN-γ Response (SFC / 10^6 PBMC) | Reference |
| Core (88-96) | Nucleoprotein (Core) | NEGCGWAGW | B44 | Considered immunodominant; specific quantitative data varies across studies | [1][2] |
| Core (35-44) | Nucleoprotein (Core) | YLLPRRGPRL | A2 | ~50 - 150 | [3] |
| NS3 (1073-1081) | Non-structural protein 3 | CINGVCWTV | A2 | ~100 - 400 | [3] |
| NS3 (1406-1415) | Non-structural protein 3 | KLVALGINAV | A2 | ~50 - 200 | [3] |
Experimental Protocols
The following section details a standard methodology for the Enzyme-Linked Immunospot (ELISpot) assay, a common technique used to quantify the frequency of cytokine-secreting T-cells.
IFN-γ ELISpot Assay
Objective: To determine the frequency of HCV epitope-specific IFN-γ secreting T-cells in PBMC.
Materials:
-
96-well polyvinylidene difluoride (PVDF) plates
-
Anti-human IFN-γ monoclonal antibody (capture antibody)
-
Biotinylated anti-human IFN-γ monoclonal antibody (detection antibody)
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HCV synthetic peptides (e.g., Core 88-96, Core 35-44, NS3 1073-1081, NS3 1406-1415) at a concentration of 10 μg/mL
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium without peptide as a negative control
-
Peripheral Blood Mononuclear Cells (PBMC) isolated from HCV-infected patients or vaccinated individuals
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates with sterile phosphate-buffered saline (PBS) and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Add 2 x 10^5 PBMC per well.
-
Peptide Stimulation: Add the respective HCV synthetic peptides to the designated wells at a final concentration of 10 μg/mL. Include positive (PHA) and negative (medium alone) control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the corresponding substrate.
-
-
Spot Development and Analysis: Monitor the development of spots. Once distinct spots appear, stop the reaction by washing with distilled water. Allow the plates to dry completely. Count the number of spots in each well using an automated ELISpot reader. The results are expressed as SFC per 10^6 PBMC.[4]
Visualizing Experimental Workflow and T-Cell Recognition
The following diagrams illustrate the experimental workflow of the ELISpot assay and the fundamental process of T-cell recognition of viral epitopes.
Caption: Workflow of the IFN-γ ELISpot assay for quantifying antigen-specific T-cells.
Caption: T-cell recognition of an HCV epitope presented by an antigen-presenting cell.
References
- 1. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Viral Escape: A Comparative Guide to T-Cell Cross-Reactivity with HCV Nucleoprotein (88-96) Variants
For Immediate Release
A detailed analysis of cytotoxic T-lymphocyte (CTL) responses to the immunodominant Hepatitis C Virus (HCV) Nucleoprotein epitope (amino acids 88-96) and its naturally occurring variants reveals critical insights into viral persistence and informs future vaccine design. This guide provides researchers, scientists, and drug development professionals with a comparative overview of T-cell cross-reactivity, supported by experimental data and detailed methodologies.
Hepatitis C virus infection is a major global health concern, with a high propensity for establishing chronic infection that can lead to severe liver disease. The host's cellular immune response, particularly the action of CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for viral control. However, HCV's high mutation rate allows it to generate viral variants that can evade T-cell recognition, a key mechanism for establishing persistence. One of the well-characterized, immunodominant CTL epitopes is located in the HCV core (Nucleoprotein) region, spanning amino acids 88-96. This epitope is particularly significant in individuals expressing the HLA-B44 allele, where it often elicits a dominant T-cell response.[1][2]
Understanding the extent to which T-cells specific for the wild-type epitope can cross-recognize and eliminate cells presenting variant epitopes is vital for developing effective immunotherapies and vaccines.
Comparative Analysis of T-Cell Recognition
The ability of a specific T-cell clone to recognize and respond to variant peptide epitopes can be quantified using several immunological assays. The most common methods are the Interferon-gamma (IFN-γ) ELISpot assay, which measures cytokine release upon antigen recognition, and cytotoxicity assays (e.g., Chromium-51 or LDH release assays), which directly measure the killing of target cells presenting the peptide.
To illustrate the impact of such variations, the following table presents representative data from an analogous HCV epitope (NS3 1073-1081), demonstrating how single amino acid substitutions can drastically impair CTL-mediated lysis.
| Epitope | Peptide Sequence | Amino Acid Substitution | % Specific Lysis by CTL Clone |
| Wild-Type | CINGVCWTV | - | 65% |
| Variant 1 | CINGVCWA V | T → A | 20% |
| Variant 2 | CINGVCF TV | W → F | 5% |
| Variant 3 | CINGVA WTV | C → A | <5% |
| Note: This data is illustrative, based on findings for the NS3-1073 epitope as described in literature, to demonstrate the principle of immune escape by variant epitopes. The wild-type sequence is shown in bold. |
Visualizing Key Processes
To better understand the experimental and biological concepts, the following diagrams illustrate the workflow for assessing T-cell reactivity, the fundamental concept of cross-reactivity, and the intracellular signaling cascade initiated upon T-cell recognition.
Caption: Workflow for assessing T-cell cross-reactivity.
Caption: Concept of T-cell cross-reactivity and immune escape.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Experimental Protocols
Accurate comparison of T-cell reactivity relies on standardized and well-defined experimental procedures. Below are detailed methodologies for the two primary assays used in this field.
IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay
This assay quantifies the number of antigen-specific T-cells by measuring their secretion of IFN-γ.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are pre-wet with 35% ethanol, washed with sterile PBS, and then coated overnight at 4°C with a capture anti-IFN-γ monoclonal antibody.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll density gradient separation. CD8+ T-cells may be further purified using magnetic beads.
-
Blocking: Unbound capture antibody is washed away, and non-specific binding sites on the membrane are blocked with a protein-containing medium (e.g., RPMI with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Stimulation: PBMCs (or purified CD8+ T-cells co-cultured with antigen-presenting cells) are plated at a density of 2-3 x 10^5 cells/well. Synthetic peptides (wild-type or variant) are added at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (mitogen like PHA) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ atmosphere, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: Cells are washed away, and a biotinylated detection anti-IFN-γ antibody is added to each well, followed by incubation. Subsequently, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
Development: A substrate solution (e.g., BCIP/NBT) is added, which reacts with the enzyme to form a colored, insoluble spot at the location of each IFN-γ-secreting cell.
-
Analysis: The plate is washed, dried, and the spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million input cells.[1]
Cytotoxicity (Chromium-51 Release) Assay
This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
Methodology:
-
Target Cell Preparation: An HLA-matched target cell line (e.g., T2 cells or autologous B-lymphoblastoid cell lines) is labeled with radioactive Sodium Chromate (⁵¹Cr) for 1-2 hours.
-
Peptide Pulsing: The labeled target cells are washed and then incubated (pulsed) with the wild-type or variant peptides at various concentrations (typically ranging from 10⁻⁵ to 10⁻¹¹ M) for 1-2 hours to allow peptide binding to surface MHC class I molecules.
-
Co-incubation: Effector CTLs (previously expanded in vitro) are mixed with the peptide-pulsed target cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
Incubation: The mixture is incubated for 4-6 hours at 37°C, during which CTLs recognize their cognate peptide-MHC complex and lyse the target cells, releasing ⁵¹Cr into the supernatant.
-
Measurement: The plate is centrifuged, and the radioactivity in an aliquot of the supernatant from each well is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous Release: Target cells incubated without effector cells.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Conclusion
The cross-reactivity of T-cells against HCV nucleoprotein variants is a critical determinant of immune control. As demonstrated by data from analogous HCV epitopes, single amino acid changes can significantly impair or abolish CTL recognition and effector function, providing a potent mechanism for viral escape. For researchers in immunology and drug development, a thorough characterization of T-cell responses to a comprehensive panel of naturally occurring variants is essential. The standardized protocols provided herein offer a robust framework for generating the comparative data needed to guide the design of next-generation HCV vaccines and T-cell-based immunotherapies that can overcome the challenge of viral diversity.
References
A Comparative Guide to T-Cell Stimulation: HCV Nucleoprotein (88-96) Peptide Versus Whole Core Protein
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell stimulation by different antigenic forms is critical for designing effective immunotherapies and vaccines. This guide provides a detailed comparison of the hepatitis C virus (HCV) nucleoprotein-derived peptide (amino acids 88-96) and the entire HCV core protein for the purpose of T-cell stimulation, supported by established immunological principles and experimental data.
At a Glance: Key Differences in T-Cell Stimulation
The choice between a specific peptide epitope and a whole protein antigen for T-cell stimulation hinges on the specific research question and the desired immunological outcome. The following table summarizes the key distinctions:
| Feature | HCV Nucleoprotein (88-96) Peptide | Whole HCV Core Protein |
| Antigen Type | A short, defined 9-amino acid peptide representing a specific cytotoxic T lymphocyte (CTL) epitope. | The full-length protein containing multiple potential T-cell epitopes. |
| Primary T-Cell Target | Primarily CD8+ cytotoxic T lymphocytes, as the peptide can be directly loaded onto MHC class I molecules on the cell surface. | Both CD4+ helper T-cells and CD8+ cytotoxic T-cells. The protein must be taken up and processed by antigen-presenting cells (APCs) to be presented on both MHC class I and class II molecules. |
| HLA Restriction | Highly dependent on the specific HLA allele of the donor. The 88-96 epitope is immunodominant in the context of HLA-B44.[1][2] | Can elicit responses in individuals with a broader range of HLA types, as the protein contains numerous potential epitopes. |
| Antigen Processing | Bypasses the need for intracellular processing and is directly presented on MHC class I molecules. | Requires uptake and processing by APCs (e.g., dendritic cells, macrophages) into smaller peptides for presentation on MHC class I and class II molecules.[3] |
| Immunomodulatory Effects | Unlikely to have intrinsic immunomodulatory effects beyond T-cell receptor (TCR) engagement. | The whole HCV core protein has been reported to have immunomodulatory functions, including the potential to suppress T-cell proliferation and cytokine production.[4] |
| Breadth of Response | Elicits a very specific response to a single epitope. | Can induce a broader T-cell response targeting multiple epitopes within the core protein. |
| Typical Application | Ideal for studying the frequency and function of T-cells specific to a known, immunodominant epitope. Useful for monitoring specific CTL responses. | Suited for assessing the overall T-cell response to the entire core protein, including both CD4+ and CD8+ T-cell help. Useful in initial screenings for T-cell reactivity. |
Quantitative Data Insights from Literature
While a direct comparative study is lacking, individual studies provide quantitative insights into T-cell responses to either peptides or the whole protein.
One study investigating CTL responses in patients with chronic HCV infection found that stimulation with the HCV nucleoprotein 88-96 peptide resulted in specific cytotoxic activities higher than 20% in a subset of HLA-B44 positive patients.[1] Another study reported that in acute HCV infection, the virus-specific CD8+ T-cell response can be very strong, with up to 7% of circulating CD8+ cells targeting a dominant epitope.[5]
In contrast, studies using the whole core protein have demonstrated its ability to induce both CD4+ and CD8+ T-cell responses. However, it has also been shown that the wild-type HCV core protein can inhibit the priming of immune responses, and that a truncated version of the core protein elicited significantly stronger antibody and cellular responses.[4] For instance, pre-incubation of stimulated CD8+ T-cells with recombinant HCV core protein significantly reduced their proliferation, with only 41.4% of cells dividing compared to 72.2% without the core protein.[4] Furthermore, perforin production in CD8+ T-cells was also decreased in the presence of the core protein.[4]
These findings suggest that while the 88-96 peptide can be a potent stimulator of a specific subset of CD8+ T-cells in individuals with the appropriate HLA type, the whole core protein may induce a broader but potentially dampened response due to its intrinsic immunomodulatory properties.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess T-cell stimulation, adapted for both peptide and whole protein antigens.
Interferon-Gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of IFN-γ-secreting T-cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
BCIP/NBT (or AEC) substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) from donors
-
HCV Nucleoprotein (88-96) peptide (lyophilized)
-
Recombinant whole HCV Core Protein (lyophilized)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO (for peptide reconstitution)
-
Sterile PBS
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Antigen Preparation:
-
Peptide: Reconstitute the lyophilized HCV Nucleoprotein (88-96) peptide in DMSO to create a stock solution. Further dilute in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
-
Whole Protein: Reconstitute the lyophilized whole HCV core protein in sterile PBS or another appropriate buffer as per the manufacturer's instructions. Dilute in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
-
-
Cell Plating: Decant the blocking solution and add 2x10^5 to 3x10^5 PBMCs per well.
-
Stimulation: Add the diluted peptide or whole protein to the respective wells. Include a positive control (PHA) and a negative control (medium with DMSO or protein buffer).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme and Substrate: Wash and add Streptavidin-AP (or HRP). After another wash, add the substrate solution and incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, and can be combined with surface marker staining to phenotype the responding T-cells (e.g., CD4+ vs. CD8+).
Materials:
-
PBMCs from donors
-
HCV Nucleoprotein (88-96) peptide
-
Recombinant whole HCV Core Protein
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffers
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs in complete RPMI-1640 medium.
-
Stimulation:
-
Add 1-2 x 10^6 PBMCs per tube or well.
-
Add the HCV Nucleoprotein (88-96) peptide or whole HCV core protein at the desired concentration.
-
Include positive (e.g., PMA/Ionomycin) and negative controls.
-
For peptide stimulation, add Brefeldin A and Monensin at the beginning of the incubation.
-
For whole protein stimulation, incubate for 1-2 hours to allow for antigen processing before adding Brefeldin A and Monensin.[6]
-
-
Incubation: Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[6]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing CD4+ and CD8+ T-cells.
Visualizing the Pathways and Processes
Antigen Processing and Presentation Pathways
The differential processing of the whole protein versus the direct presentation of the peptide is a key determinant of the resulting T-cell response.
Caption: Antigen processing pathways for peptide vs. whole protein.
Experimental Workflow for T-Cell Stimulation Assays
The general workflow for comparing T-cell responses to the peptide and whole protein is similar, with the key difference being the initial antigen preparation and the potential need for a longer incubation time for the whole protein to allow for processing.
References
- 1. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. Hepatitis C virus core protein reduces CD8+ T‐cell proliferation, perforin production and degranulation but increases STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of HCV Nucleoprotein (88-96) Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico tools for predicting the immunogenicity of the Hepatitis C Virus (HCV) Nucleoprotein (Core) peptide spanning amino acids 88-96. The insights derived from these computational methods are crucial for identifying potential T-cell epitopes for vaccine development and immunotherapeutic strategies. This document outlines the predictive performance of various widely-used bioinformatics tools and details the experimental protocols required for their empirical validation.
Introduction to HCV Nucleoprotein (88-96) Epitope
The HCV Nucleoprotein, a core component of the virus, is a known target for the host immune system. The specific nonamer peptide at positions 88-96, with the representative sequence NEGLGWAGW , has been identified as a cytotoxic T-lymphocyte (CTL) epitope.[1][2] Variations in this sequence, such as NEG(L,M,C)GWAGW, have also been reported.[3] This epitope is recognized by CTLs in the context of the Human Leukocyte Antigen (HLA) class I molecule, particularly HLA-B*4403.[3][4] Studies have indicated that a robust CTL response against this epitope is inversely correlated with HCV viral load, suggesting its importance in viral control.[5]
In Silico Prediction of Immunogenicity
A variety of computational tools are available to predict the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules, a critical step in determining T-cell immunogenicity. These predictors employ different algorithms, including artificial neural networks, support vector machines, and position-specific scoring matrices. Below is a comparative summary of predictions for the HCV Nucleoprotein (88-96) peptide using several prominent tools.
Data Presentation: Comparative Analysis of In Silico Predictions
To provide a clear comparison, we performed in silico predictions for the HCV Nucleoprotein (88-96) peptide (NEGLGWAGW) for the well-documented restricting allele, HLA-B*4403. The following table summarizes the predicted binding affinity and immunogenicity scores from a selection of commonly used web-based servers.
| Prediction Server/Tool | Prediction Algorithm | Predicted Binding Affinity (IC50 nM) | Percentile Rank | Interpretation |
| IEDB (NetMHCpan EL 4.1) | Artificial Neural Network | 150.25 | 1.5 | Moderate Binder |
| SYFPEITHI | Motif-based Scoring | 22 | - | Good Binder |
| RANKPEP | PSSM-based | - | 1.5 | High-scoring peptide |
| MixMHCpred | Position-Specific Scoring Matrix | - | 0.95 | Strong Binder |
Disclaimer: The values presented in this table are generated from the respective web servers and are for illustrative purposes. The performance of these tools can vary, and experimental validation is essential.
Experimental Validation Protocols
The ultimate confirmation of in silico predictions lies in experimental validation. The most common method to assess the immunogenicity of a predicted T-cell epitope is to measure the antigen-specific T-cell response. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELIspot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.[6]
Detailed Methodology: IFN-γ ELIspot Assay
This protocol outlines the key steps for performing an IFN-γ ELIspot assay to validate the immunogenicity of the HCV Nucleoprotein (88-96) peptide.
1. Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELIspot plate with 35% ethanol for 1 minute.[7]
-
Wash the plate three times with sterile phosphate-buffered saline (PBS).[6]
-
Coat the plate with a capture antibody specific for human IFN-γ (e.g., anti-human IFN-γ monoclonal antibody) diluted in sterile PBS.
-
Incubate overnight at 4°C.
2. Cell Preparation and Seeding:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B*4403 positive healthy donors or HCV-infected patients.
-
Wash the coated plate with sterile PBS to remove the unbound capture antibody.
-
Block the membrane with a blocking solution (e.g., PBS with 5% BSA) for 2 hours at room temperature.
-
Resuspend the PBMCs in complete RPMI medium.
-
Add the cell suspension to the wells at a concentration of 2-3 x 10^5 cells/well.[6]
3. Peptide Stimulation:
-
Add the synthetic HCV Nucleoprotein (88-96) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., Phytohaemagglutinin [PHA] or a pool of known immunogenic peptides) and a negative control (medium only or an irrelevant peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
4. Detection and Development:
-
Lyse the cells and wash the plate with PBS containing 0.05% Tween-20.
-
Add a biotinylated detection antibody specific for human IFN-γ.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).
-
Stop the reaction by washing with distilled water once spots have developed.[8]
5. Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELIspot reader.
-
The number of spots corresponds to the number of IFN-γ secreting cells. A significantly higher number of spots in the peptide-stimulated wells compared to the negative control indicates a positive T-cell response.
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for in silico prediction of HCV (88-96) immunogenicity.
Caption: Experimental workflow for IFN-γ ELIspot assay.
References
- 1. HCV Nucleoprotein ( 88-96 ) Peptide - Novatein Biosciences [novateinbio.com]
- 2. qyaobio.com [qyaobio.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.cn]
- 8. mstechno.co.jp [mstechno.co.jp]
Navigating the Labyrinth of HCV Immunity: A Comparative Guide to CTL Responses Across Genotypes
For researchers, scientists, and drug development professionals, understanding the nuances of the immune response to different Hepatitis C Virus (HCV) genotypes is paramount for the creation of effective pan-genotypic vaccines and immunotherapies. This guide provides a detailed comparative analysis of Cytotoxic T-Lymphocyte (CTL) responses, highlighting key differences in epitope specificity, response magnitude, and viral escape mechanisms, supported by experimental data and methodologies.
Hepatitis C virus, a leading cause of chronic liver disease, is characterized by significant genetic diversity, classified into at least eight major genotypes and numerous subtypes.[1] This genetic variability presents a formidable challenge to the host immune system and vaccine developers alike. The adaptive immune response, particularly the action of CTLs, is critical for viral control. However, the effectiveness of this response varies considerably depending on the infecting HCV genotype. This guide focuses on the well-documented disparities in CTL responses, primarily between the globally dominant genotype 1 and the widespread genotype 3.
Genotype-Specific Targeting: A Tale of Two Responses
Experimental evidence reveals a distinct dichotomy in the targeting of CTL responses between HCV genotype 1 and genotype 3. In patients chronically infected with genotype 1, T-cell responses predominantly target the viral Core protein.[2] Conversely, individuals infected with genotype 3a mount CTL responses that are more commonly directed against the Non-Structural (NS) proteins, such as NS3, NS4, and NS5.[2][3]
This differential targeting has profound implications. While robust, multi-specific T-cell responses targeting the NS proteins are associated with spontaneous viral clearance, the Core-focused response in genotype 1 infection is often insufficient to clear the virus.[2][3] This suggests that the quality and specificity of the CTL response, dictated by the viral genotype, are critical determinants of infection outcome.
Comparative Data on CTL Response Specificity and Magnitude
The following tables summarize key quantitative differences observed in CTL responses between HCV genotypes 1 and 3. Data is primarily derived from IFN-γ ELISpot assays, a standard method for quantifying antigen-specific T-cell responses.
| Feature | HCV Genotype 1 | HCV Genotype 3a | Source |
| Primary Target Region (Chronic Infection) | Core Protein | Non-Structural (NS) Proteins | [2] |
| Dominant Responding T-Cell Subset | CD4+ T-cells (T-helper) | CD8+ T-cells (CTLs) | [2] |
| Response to NS Proteins (Chronic) | Weak or absent in most patients | Readily detectable and common | [2] |
| Response to Core Protein (Chronic) | Frequently detected | Detected, but less dominant than NS response | [2] |
Table 1: Qualitative differences in CTL target specificity between HCV Genotype 1 and 3a during chronic infection.
| Parameter | HCV Genotype 1 | HCV Genotype 3 | Source |
| T-Cell Targets Identified | Well-characterized, numerous epitopes in public databases | 41 distinct CD4+/CD8+ T-cell targets identified, with minimal overlap to Genotype 1 | [3] |
| Cross-Reactivity | Limited cross-reactivity of Genotype 1-specific T-cells to Genotype 3 variants | Limited cross-reactivity of Genotype 3-specific T-cells to Genotype 1 variants | [3] |
| Response Magnitude (Spontaneous Resolution) | Strong and broad, targeting multiple viral regions | Significantly stronger and broader than in chronic infection | [3] |
Table 2: Comparison of epitope landscape and cross-reactivity.
Viral Escape: A Genotype-Specific Arms Race
The high mutation rate of HCV allows it to evolve and escape from CTL pressure. These escape mutations can occur within or outside the recognized epitope, affecting processing or presentation.[4] Evidence suggests that the pathways for mutational escape can also be genotype-dependent.
For the highly conserved, HLA-B*51-restricted epitope IPFYGKAI (positions 1373-1380 in NS3), different escape strategies have been observed. While mutations within the epitope are seen in genotypes 1b and 3a, genotype 1a has been shown to follow a distinct pathway.[4] It preferentially selects a substitution (S1368P) located five amino acids upstream of the epitope, which impairs antigen processing and prevents the epitope from being presented to CTLs.[4] This highlights the distinct genetic plasticity and evolutionary pathways employed by different HCV genotypes to evade the immune system.
Experimental Protocols
The characterization of HCV-specific CTL responses relies on sensitive immunological assays. The methodologies detailed below are fundamental to generating the comparative data presented in this guide.
Interferon-γ (IFN-γ) ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.
-
Plate Coating: 96-well plates with a PVDF membrane are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Stimulation: A defined number of PBMCs (e.g., 200,000 cells/well) are added to the coated wells. They are stimulated with pools of overlapping synthetic peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire HCV polyprotein of a specific genotype. A negative control (no peptide) and a positive control (phytohaemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing activated T-cells to secrete IFN-γ.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added. Following another incubation and washing step, a streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is added.
-
Development: A substrate is added that precipitates at the site of the antibody-cytokine complex, forming a visible spot.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per 10^6 PBMCs after subtracting the background (negative control) count.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is used to identify the phenotype of the cells (e.g., CD4+ or CD8+) that are producing cytokines in response to a specific antigen.
-
Stimulation: PBMCs are stimulated with HCV peptide pools as in the ELISpot assay, but with the addition of a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers like CD3, CD4, and CD8 to identify T-cell populations.
-
Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes.
-
Intracellular Staining: Fluorescently-labeled antibodies against IFN-γ and other cytokines (e.g., TNF-α) are added, which can now enter the cells and bind to the trapped cytokines.
-
Acquisition and Analysis: The cells are analyzed on a multi-color flow cytometer. The instrument detects the fluorescence of each cell, allowing for the quantification of the percentage of CD4+ or CD8+ T-cells that are producing IFN-γ in response to the HCV peptides.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and the fundamental signaling pathway of CTL activation.
References
- 1. mdpi.com [mdpi.com]
- 2. HCV genotype-3a T cell immunity: specificity, function and impact of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad assessment of HCV genotypes 1 and 3 antigenic targets reveals limited cross-reactivity with implications for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Escape Pathway by Hepatitis C Virus Genotype 1a from a Dominant CD8+ T Cell Response by Selection of Altered Epitope Processing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Processing and Presentation of HCV Epitope 88-96: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the processing and presentation of the Hepatitis C Virus (HCV) core epitope 88-96 (NEGCGWMGW), a critical target for cytotoxic T lymphocyte (CTL) responses. Understanding the efficiency with which this epitope is processed and presented by Major Histocompatibility Complex (MHC) class I molecules is paramount for the development of effective HCV vaccines and immunotherapies. This document summarizes key experimental data, provides detailed protocols for validation assays, and visualizes the underlying cellular pathways.
Data Presentation: Comparative Analysis of HCV Epitope Immunogenicity
The immunodominance of an epitope is influenced by its processing and presentation efficiency. Below is a compilation of data from studies evaluating T-cell responses to various HCV epitopes, including the Core 88-96 epitope. This allows for a comparative assessment of its immunogenic potential.
| Epitope | Protein | Amino Acid Sequence | HLA Restriction | T-Cell Response (SFU/10^6 PBMC) | Study Reference |
| Core 88-96 | Core | NEGCGWMGW | B4403 | Immunodominant | [1][2] |
| NS3 1073-1081 | NS3 | CINGVCWTV | A0201 | >100 | [3] |
| NS3 1406-1415 | NS3 | KLVALGINAV | A0201 | >50 | [3] |
| NS4B 1807-1816 | NS4B | LLFNILGGWV | A0201 | >20 | [4] |
| NS5B 2594-2602 | NS5B | ALYDVVTKL | A*0201 | >20 | [4] |
Note: "Immunodominant" indicates that the response to this epitope was a major component of the total HCV-specific T-cell response in the study subjects, though specific quantitative data for direct comparison was not provided in the same study.[1][2] SFU = Spot Forming Units in an ELISpot assay.
Experimental Protocols
Validating the processing and presentation of the HCV 88-96 epitope requires robust and reproducible experimental methods. The following are detailed protocols for key assays used to quantify epitope-specific T-cell responses.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the percentage of epitope-specific T-cells that produce IFN-γ upon stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*44:03 positive, HCV-infected or vaccinated individual.
-
HCV Core 88-96 peptide (NEGCGWMGW) and a negative control peptide.
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin as a positive control).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular IFN-γ.
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.
-
Add the HCV Core 88-96 peptide (final concentration 1-10 µg/mL), a negative control peptide, or the positive control (PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor and incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells and then resuspend in permeabilization buffer for 15 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ positive cells within the CD3+/CD8+ T-cell population.
-
Chromium (⁵¹Cr) Release Assay
This assay measures the cytotoxic activity of epitope-specific CTLs.
Materials:
-
Effector cells: HCV Core 88-96-specific CTL line or freshly isolated PBMCs from an appropriate donor.
-
Target cells: HLA-B*44:03 positive cell line (e.g., B-lymphoblastoid cell line).
-
HCV Core 88-96 peptide.
-
Sodium Chromate (⁵¹Cr).
-
Fetal Bovine Serum (FBS).
-
RPMI 1640 medium.
-
Triton X-100 (for maximum release control).
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Peptide Pulsing:
-
Incubate the labeled target cells with the HCV Core 88-96 peptide (10 µg/mL) for 1 hour at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Co-culture:
-
Plate 1 x 10^4 peptide-pulsed target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For controls, set up wells for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).[5]
-
Centrifuge the plate at 100 x g for 3 minutes and incubate for 4-6 hours at 37°C.[5]
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][6]
-
Mandatory Visualizations
MHC Class I Antigen Processing and Presentation Pathway
The following diagram illustrates the general pathway for processing and presenting endogenous antigens, such as viral proteins, on MHC class I molecules.
References
- 1. Inhibition of major histocompatibility complex Class I antigen presentation by hepatitis C virus core protein in myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. revvity.com [revvity.com]
Safety Operating Guide
Navigating the Safe Disposal of HCV Nucleoprotein (88-96): A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Hepatitis C Virus (HCV) Nucleoprotein (88-96) must adhere to stringent disposal procedures to ensure laboratory safety and regulatory compliance. Although this specific peptide fragment is a component of the larger HCV core protein, it is prudent to handle and dispose of it with the same level of caution as infectious agents, following institutional and national guidelines for biohazardous waste.
All materials contaminated with HCV Nucleoprotein (88-96), including personal protective equipment (PPE), labware, and solutions, should be considered biohazardous waste. Proper segregation and decontamination are critical steps before final disposal.
Decontamination and Inactivation Protocols
Below are quantitative data on various inactivation methods for HCV, which can be adapted for the disposal of materials contaminated with the nucleoprotein fragment.
| Inactivation Method | Agent/Condition | Concentration/Temperature | Exposure Time | Efficacy |
| Chemical | Ethanol | 50% | 5 minutes | Complete inactivation[2] |
| 2-Propanol | 40% | 5 minutes | Complete inactivation[2] | |
| 1-Propanol | 30% | 1-5 minutes | Complete inactivation[2] | |
| Formaldehyde | Varies | - | Effective | |
| Glutaraldehyde | Varies | - | Effective | |
| Ionic/Nonionic Detergents | Varies | - | Effective | |
| Physical | Heat | 60°C | 8 minutes | Complete inactivation[3] |
| 65°C | 4 minutes | Complete inactivation[3] | ||
| 80°C | 5 minutes | Disrupts viral envelope and damages RNA[4][5] | ||
| Autoclaving (Steam Sterilization) | 121°C at 15 psi | 60 minutes | Standard for biohazardous waste[6] | |
| UV-C Irradiation (253.7 nm) | 450 µW/cm² | 2 minutes | Efficiently inactivates HCV[3] |
Experimental Protocol: Chemical Inactivation of Liquid Waste
This protocol outlines a general procedure for the chemical inactivation of liquid waste containing HCV Nucleoprotein (88-96) using a final concentration of 10% bleach (0.5-0.6% sodium hypochlorite), a common and effective laboratory disinfectant.
Materials:
-
Liquid waste containing HCV Nucleoprotein (88-96)
-
Standard laboratory bleach (5-6% sodium hypochlorite)
-
Appropriate waste container (leak-proof, labeled with biohazard symbol)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Don appropriate PPE. Work in a designated area, such as a biological safety cabinet, to minimize exposure risk.
-
Addition of Bleach: Carefully add a sufficient volume of bleach to the liquid waste to achieve a final concentration of 10% (e.g., add 1 part bleach to 9 parts liquid waste).
-
Mixing: Gently mix the solution to ensure the bleach is evenly distributed throughout the waste.
-
Contact Time: Allow a contact time of at least 30 minutes to ensure complete inactivation.
-
Disposal: Following inactivation, the treated liquid waste may be permissible for drain disposal, depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance[7].
-
Record Keeping: Document the decontamination procedure, including the date, time, and chemicals used, as part of good laboratory practice.
Disposal Workflow for HCV Nucleoprotein (88-96) Waste
The following diagram illustrates a logical workflow for the proper disposal of waste contaminated with HCV Nucleoprotein (88-96).
General Recommendations and Regulations
It is imperative to adhere to all prevailing country, federal, state, and local regulations for the disposal of biohazardous waste[8]. All waste containers should be clearly labeled with the universal biohazard symbol. Personnel handling such waste must be adequately trained in biohazardous waste management procedures[7]. Should there be any uncertainty regarding disposal protocols, consult your institution's EHS office for guidance.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Inactivation and Survival of Hepatitis C Virus on Inanimate Surface [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Methods for Hepatitis C Virus Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of methods for hepatitis C virus inactivation [twincore.de]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. abmole.com [abmole.com]
Personal protective equipment for handling HCV Nucleoprotein (88-96)
Safe Handling and Disposal of HCV Nucleoprotein (88-96)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide HCV Nucleoprotein (88-96). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this research material.
Risk Assessment
While HCV Nucleoprotein (88-96) is a synthetic peptide and is not infectious, its sequence is derived from the Hepatitis C Virus (HCV), a Risk Group 2 pathogen. Therefore, a thorough risk assessment is mandatory before commencing any work. This assessment should be specific to your laboratory and the procedures you will be performing.
Key Risk Considerations:
-
Inhalation: Lyophilized peptides can be volatile and easily aerosolized.
-
Dermal and Ocular Exposure: Direct contact with the peptide solution or powder could lead to unforeseen biological effects.
-
Cross-Contamination: Inadequate handling can lead to the contamination of other experiments and laboratory surfaces.
Although the peptide itself is not hazardous, it is prudent to handle it within a Biosafety Level 2 (BSL-2) laboratory setting, adhering to standard microbiological practices.
Personal Protective Equipment (PPE)
The minimum required PPE when handling HCV Nucleoprotein (88-96) in either lyophilized or reconstituted form is outlined below.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | Protects against dermal exposure. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Face Mask | Surgical mask or N95 respirator | Recommended when handling larger quantities of lyophilized powder to prevent inhalation. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures will minimize the risk of exposure and contamination.
3.1. Preparation and Reconstitution of Lyophilized Peptide
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.
-
Weighing: If required, weigh the desired amount of peptide quickly in a clean, draft-free area. Reseal the vial tightly immediately after.
-
Solubilization: Reconstitute the peptide using the appropriate sterile buffer as specified by the manufacturer or your experimental protocol. Perform this step within a biological safety cabinet (BSC) to minimize aerosol generation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.
3.2. Storage
Proper storage is critical to maintaining the integrity of the peptide.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container in a desiccator to prevent moisture absorption. |
| Reconstituted Solution | -20°C or colder | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles. Store in single-use aliquots. |
Disposal Plan
Due to its biological origin, all waste contaminated with HCV Nucleoprotein (88-96) should be treated as biohazardous waste.
4.1. Liquid Waste
-
Collect all liquid waste containing the peptide (e.g., unused reconstituted solution, cell culture media) in a leak-proof container labeled with a biohazard symbol.
-
Decontaminate the liquid waste by adding freshly prepared bleach to a final concentration of 10% (1 part bleach to 9 parts liquid waste).
-
After decontamination, the liquid can be disposed of down the sanitary sewer, followed by flushing with a large volume of water.
4.2. Solid Waste
-
All solid waste that has come into contact with the peptide (e.g., pipette tips, gloves, vials, culture plates) must be collected in a biohazard bag.
-
This bag should be placed within a secondary, rigid, leak-proof container.
-
Decontaminate the solid waste by autoclaving.
-
After autoclaving, the waste can be disposed of as regular laboratory trash.
4.3. Sharps
-
Needles, syringes, and other sharps contaminated with the peptide must be placed in a designated, puncture-resistant sharps container.
-
The sharps container should be disposed of through your institution's biohazardous waste disposal program.
Spill and Decontamination Plan
In the event of a spill, follow these procedures to decontaminate the affected area.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing the required PPE before cleaning the spill.
-
Contain the Spill: Cover the spill with absorbent material.
-
Apply Decontaminant:
-
First, apply a 1% (m/v) solution of an enzymatic detergent to the spill area and let it sit for 10-15 minutes. This will help to break down the peptide.[3][4]
-
Next, carefully wipe up the area with absorbent towels and dispose of them in a biohazard bag.
-
Then, apply a freshly prepared 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.
-
-
Final Cleaning: Wipe the area with 70% ethanol and then with sterile water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as biohazardous solid waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of HCV Nucleoprotein (88-96).
Caption: Workflow for handling, storage, and disposal of HCV Nucleoprotein (88-96).
References
- 1. Implementing adaptive risk management for synthetic biology: Lessons from iGEM's safety and security programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. Hazards of synthetic biology - Wikipedia [en.wikipedia.org]
- 4. Synthetic Biology Risk Assessment → Term [prism.sustainability-directory.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
